2-Methoxy-4-propylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKRTCSSLJURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047199 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 126.00 °C. @ 14.00 mm Hg | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.034-1.040 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-87-7 | |
| Record name | 4-Propylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroeugenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROEUGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3XE712277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of 2-Methoxy-4-propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-propylphenol, also known as Dihydroeugenol or 4-Propylguaiacol, is a substituted phenolic compound with applications ranging from flavoring and fragrance to potential therapeutic uses due to its antioxidant, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these key properties and visualizes a putative signaling pathway for its anti-inflammatory activity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Propylguaiacol, Dihydroeugenol, 4-Propyl-2-methoxyphenol |
| CAS Number | 2785-87-7 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol [1][2] |
| SMILES | CCCc1ccc(O)c(OC)c1 |
| InChI Key | PXIKRTCSSLJURC-UHFFFAOYSA-N |
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, compiled from various sources.
Table 2.1: Thermodynamic and Physical Properties
| Property | Value | Conditions |
| Melting Point | 16 - 17 °C | |
| Boiling Point | 239 - 241 °C | At 760 mmHg |
| 125 - 126 °C | At 14 mmHg[2][3][4] | |
| 97 °C | At 1 Torr | |
| Density | 1.038 g/mL | At 25 °C[2][4] |
| 1.0495 g/cm³ | At 15 °C | |
| Vapor Pressure | 0.15 Pa | At 20 °C[5] |
| 0.00624 mmHg | At 25 °C[3] | |
| Flash Point | >100 °C (>212 °F)[5] | Closed Cup |
| 113 °C (235.4 °F)[3][6] | ||
| Refractive Index | 1.520 - 1.525 | At 20 °C[1] |
| 1.522 | At 20 °C[2] | |
| Appearance | Colorless to pale yellow liquid; may crystallize at lower temperatures.[1][5][6] |
Table 2.2: Solubility and Partitioning
| Property | Value | Details |
| Water Solubility | Slightly soluble | |
| Fat Solubility | Soluble | |
| Ethanol Solubility | Miscible | |
| LogP (Octanol-Water Partition Coefficient) | 2.39 (measured)[5] | A measure of lipophilicity. |
| 2.35330 (calculated)[3] |
Experimental Protocols
The following sections describe generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are representative of the techniques used to generate such data for phenolic compounds.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat-stable mineral oil or paraffin
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then immersed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.[4]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[4]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[4]
Determination of n-Octanol/Water Partition Coefficient (LogP)
The Shake Flask method is the traditional and most widely recognized method for the experimental determination of LogP.
Apparatus:
-
Separatory funnel or glass vials with screw caps
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol, typically buffered to a specific pH)
Procedure:
-
A solution of this compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are added to the separatory funnel or vial.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then allowed to stand, or centrifuged, to ensure complete separation of the two immiscible layers.
-
Aliquots are carefully taken from both the aqueous and n-octanol layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7][8]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.[8]
Determination of Vapor Pressure (Knudsen Effusion Method)
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.
Apparatus:
-
Knudsen effusion cell (a small container with a very small orifice)
-
High-vacuum system
-
Mass spectrometer or a microbalance integrated into a thermal analysis instrument (e.g., TGA)
-
Temperature-controlled furnace
Procedure:
-
A sample of this compound is placed inside the Knudsen cell.
-
The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.[5]
-
In the vacuum, molecules of the substance escape (effuse) through the small orifice at a rate proportional to the vapor pressure inside the cell.[9]
-
The rate of mass loss is measured over time using a microbalance (thermogravimetric analysis) or the effusing vapor is analyzed by a mass spectrometer.[5][9]
-
The vapor pressure (P) can then be calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.[9]
Biological Activity and Signaling Pathways
This compound and related guaiacol derivatives have been reported to possess anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory signaling pathways. While the precise mechanisms for this specific compound are still under investigation, a plausible pathway, based on analogs like eugenol and 2-methoxy-4-vinylphenol, involves the inhibition of pro-inflammatory signaling cascades such as NF-κB and MAPK, and the activation of the antioxidant Nrf2 pathway.[10][11][12][13]
Conclusion
This technical guide has consolidated the key physicochemical properties of this compound into a clear and accessible format. The provided data, coupled with the generalized experimental protocols, offers a valuable resource for researchers in drug development and other scientific fields. The visualization of its potential anti-inflammatory mechanism highlights a key area of its biological activity, suggesting avenues for further investigation into its therapeutic applications. This document serves as a foundational reference for professionals requiring a technical understanding of this versatile phenolic compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. acdlabs.com [acdlabs.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-4-propylphenol: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a naturally occurring phenolic compound with applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of its natural sources, occurrence, and the analytical methodologies used for its quantification. This document summarizes available quantitative data, details experimental protocols, and presents a putative biosynthetic pathway, offering a valuable resource for professionals in research and development.
Natural Sources and Occurrence
This compound is found in a diverse range of natural sources, contributing to the characteristic aroma and flavor profiles of various plants, foods, and beverages. Its presence has been identified in essential oils, aged spirits, smoked foods, and various plant species.
Occurrence in Food and Beverages
This compound is a notable volatile constituent in a variety of food and beverage products. It is often formed during processing, such as fermentation, aging, and smoking. Natural occurrences have been reported in:
-
Aged Spirits: Brandy, rum, and whiskey acquire this compound during the aging process in oak barrels.[1]
-
Wines: It has been identified as a volatile flavor compound in Bordeaux wines.
-
Smoked Products: Liquid smoke flavorings and smoked meats contain this compound as a result of the pyrolysis of lignin.[2]
-
Other Beverages and Foods: It is also found in tea, coffee, mushrooms, rhubarb, and certain types of fish.[1]
Occurrence in the Plant Kingdom
This compound is a component of the essential oils of several plants. Its presence has been documented in:
-
Picea abies (Norway spruce)
-
Oregano (Origanum vulgare)
-
Carissa carandas (Karanda fruit)
Quantitative Analysis
The concentration of this compound in natural sources can vary significantly depending on the source, geographical origin, and processing methods. The following table summarizes the available quantitative data.
| Natural Source | Concentration Range | Analytical Method | Reference |
| Liquid Smoke (Code 10-Poly) | 347.3 µg/mL | GC-MS | [2] |
| Smoked Meat (Cold Smoked) | Predominant Phenolic Compound | GC | [3][4] |
Note: Quantitative data for this compound is limited in publicly available literature. The provided data is based on a study of commercial liquid smoke products and the qualitative assessment in smoked meats. Further research is required to establish definitive concentration ranges in a wider variety of natural sources.
Experimental Protocols
The accurate quantification of this compound from complex natural matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Extraction of this compound from Liquid Smoke
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Dilute the liquid smoke sample with an appropriate solvent (e.g., dichloromethane or methanol).
-
Internal Standard: Add a known concentration of an internal standard (e.g., 4-propyl-2,6-dimethoxyphenol) to the diluted sample for accurate quantification.
-
GC-MS Analysis:
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Column: Utilize a capillary column suitable for the separation of phenolic compounds (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5°C/minute.
-
Hold: Maintain at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Scan in the mass range of m/z 35-400.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.
Analysis of Phenolic Compounds in Aged Spirits
Methodology: Direct Large Volume Injection-Gas Chromatography-Mass Spectrometry (LVI-GC-MS)
Protocol:
-
Sample Preparation: No extensive sample preparation is required. Direct injection of the spirit sample is performed.
-
LVI-GC-MS Analysis:
-
Injection: Employ a large volume injection technique with solvent venting to remove the ethanol-water matrix.
-
Column and Conditions: Use a suitable capillary column and temperature program for the analysis of volatile compounds in alcoholic beverages.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify a wide range of compounds.
-
-
Data Analysis: Utilize data deconvolution software to identify and quantify individual compounds, including this compound, from the total ion chromatogram.
Biosynthesis
The biosynthesis of this compound in plants is believed to occur via the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a wide array of phenolic compounds. While a definitive pathway has not been elucidated, a putative pathway can be proposed based on the biosynthesis of related compounds.
The pathway initiates with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway .
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound is a naturally occurring compound with a wide distribution in the plant kingdom and in various food and beverage products. Its presence significantly influences the sensory properties of these sources. While analytical methods for its detection and quantification are established, there is a need for more comprehensive quantitative data across its diverse natural occurrences. The proposed biosynthetic pathway provides a framework for further investigation into the metabolic engineering of this valuable compound. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound.
References
Spectroscopic Profile of 2-Methoxy-4-propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-propylphenol, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key quantitative information for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 6.83 | d | 7.8 | 1H | Ar-H |
| 6.68 | d | 7.4 | 2H | Ar-H |
| 5.47 | s | 1H | -OH | |
| 3.79 | s | 3H | -OCH₃ | |
| 2.52 | t | 7.6 | 2H | -CH₂- |
| 1.61 | sext | 7.5 | 2H | -CH₂- |
| 0.94 | t | 7.3 | 3H | -CH₃ |
Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 146.4 | C-O (Aromatic) |
| 143.6 | C-O (Aromatic) |
| 134.7 | C (Aromatic) |
| 121.0 | CH (Aromatic) |
| 114.2 | CH (Aromatic) |
| 111.1 | CH (Aromatic) |
| 55.9 | -OCH₃ |
| 37.8 | -CH₂- |
| 24.9 | -CH₂- |
| 13.8 | -CH₃ |
Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound reveals several characteristic absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1270 | Strong | C-O Stretch (Aryl Ether) |
| ~1150 | Strong | C-O Stretch (Phenolic) |
Note: Wavenumbers are approximated from the gas-phase IR spectrum available in the NIST WebBook.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the precise mass of the molecule, confirming its elemental composition.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 167.1067 | 167.1064 |
Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment |
| 166 | High | [M]⁺ (Molecular Ion) |
| 137 | Moderate | [M - C₂H₅]⁺ |
| 107 | Moderate | [M - C₃H₇O]⁺ |
Note: Fragmentation patterns are interpreted from typical mass spectral behavior of similar compounds.
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
For a gas-phase spectrum, a small amount of the sample is vaporized into a gas cell with IR-transparent windows (e.g., NaCl or KBr). The cell is then placed in the sample compartment of an FT-IR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.
Mass Spectrometry (MS)
For High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source, where it is ionized. The resulting ions are then guided into a time-of-flight (TOF) mass analyzer, which measures their mass-to-charge ratio with high accuracy.
For Electron Ionization (EI) Mass Spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Synonyms and alternative names for Dihydroeugenol.
An In-Depth Technical Guide to 2-Methoxy-4-propylphenol (Dihydroeugenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, commonly known as Dihydroeugenol. It includes a detailed compilation of its synonyms and alternative names, a summary of its physicochemical properties, and detailed experimental protocols for its synthesis and for the evaluation of its biological activities.
Nomenclature and Identification
Dihydroeugenol is known by a variety of synonyms and alternative names in scientific literature and commercial databases. Proper identification is crucial for accurate research and sourcing. The compound's IUPAC name is this compound.[1][2][3][4]
Table 1: Synonyms and Alternative Names for Dihydroeugenol
| Type | Name/Identifier | Source/Reference |
| IUPAC Name | This compound | [1][2][3][4][5] |
| Common Name | Dihydroeugenol | [1][2][3][4][6][7] |
| Systematic Names | 4-Propylguaiacol | [3][4][6][7][8] |
| 4-Propyl-2-methoxyphenol | [4][6] | |
| Phenol, 2-methoxy-4-propyl- | [1][4] | |
| p-Propylguaiacol | [4][9] | |
| (4-Hydroxy-3-methoxyphenyl)propane | [4][6] | |
| 4-Hydroxy-3-methoxypropylbenzene | [4][6] | |
| Guaiacylpropane | [4][6][9] | |
| Trade/Other Names | Cerulignol | [4][6][9] |
| Coerulignol | [4][6][9] | |
| Eugenol dihydro | [4] | |
| Registry Numbers | CAS Number: 2785-87-7 | [1][2][3][5][6][10] |
| EC Number: 220-499-0 | [2][4][6] | |
| FEMA Number: 3598 | [2][6][11] | |
| FLAVIS Number: 04.049 | [2][6] | |
| PubChem CID: 17739 | [4][8] |
Physicochemical Properties
The physicochemical properties of Dihydroeugenol are essential for its application in various fields, from fragrance formulation to drug development.
Table 2: Physicochemical Data for Dihydroeugenol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][6] |
| Molecular Weight | 166.22 g/mol | [1][4][6] |
| Appearance | Pale yellow to colorless liquid; may crystallize at lower temperatures. | [1][6][12][13] |
| Odor Profile | Spicy, woody, with notes of bay leaf and pimento; drier and less sweet than eugenol. | [1][2][6][12] |
| Boiling Point | 240°C (464°F) | [6] |
| 125-126°C at 14 mm Hg | [9][10] | |
| Melting Point | 16-17°C (60.8-62.6°F) | [6][10][13] |
| Density | 1.038 g/mL at 25°C | [6][9][10] |
| Refractive Index | 1.522 (n20/D) | [9][10] |
| Flash Point | >100°C (>212°F) | [1][12] |
| 113°C (235.4°F) | [6][10] | |
| Vapor Pressure | 0.15 Pa at 20°C | [1] |
| 1.79 Pa at 20°C | [12] | |
| LogP (Octanol/Water) | 2.39 (measured) | [1][12] |
| 2.35330 | [10] | |
| Solubility | Insoluble in water. | [1] |
| Biodegradability | Readily biodegradable. | [1] |
Experimental Protocols
Synthesis of Dihydroeugenol via Catalytic Hydrogenation
Dihydroeugenol can be synthesized by the catalytic hydrogenation of eugenol or isoeugenol.[6] This process involves the saturation of the alkene side chain.
Objective: To reduce the prop-2-en-1-yl side chain of eugenol to a propyl group to form Dihydroeugenol.
Materials:
-
Eugenol (starting material)
-
Palladium on charcoal (Pd/C, 5-10%) or Palladium on Y-zeolite (Pd/Y) catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite bed)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (for Pd/Y):
-
Add 5g of Y-zeolite to 50 mL of methanol containing the desired amount of palladium salt (e.g., palladium(II) chloride).
-
Shake the suspension at room temperature for 24 hours to allow for ion exchange/impregnation.
-
Dry the impregnated zeolite in an oven at 70°C.
-
Calcinate the dried material at 500°C for 5 hours.
-
Activate the catalyst by oxidation at 350°C for 3 hours, followed by reduction under a hydrogen flow at 350°C for 3 hours.[8]
-
-
Hydrogenation Reaction:
-
Place the starting material, eugenol (e.g., 5 g), and the catalyst (e.g., 6% w/w of Pd/Y catalyst) into a high-pressure reactor vessel.[8]
-
Add a suitable solvent, such as methanol or ethanol, to dissolve the eugenol.
-
Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Heat the reactor to the target temperature (e.g., 245-250°C) while stirring or shaking to ensure proper mixing.[8]
-
Maintain the reaction under these conditions for a set duration (e.g., 3 hours), monitoring hydrogen uptake to gauge reaction progress.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Dilute the reaction mixture with additional solvent and filter it through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation if necessary.
-
-
Analysis:
-
Confirm the structure and purity of the final product, this compound, using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for Carbonic Anhydrase Inhibition Assay
Dihydroeugenol has been identified as an inhibitor of human carbonic anhydrase (CA) isoenzymes.[3][14] The following is a generalized colorimetric protocol to screen for CA inhibitory activity, based on the esterase activity of the enzyme.
Objective: To determine the inhibitory effect of Dihydroeugenol on the enzymatic activity of carbonic anhydrase.
Principle: The assay utilizes the esterase activity of CA on a specific substrate, which releases a chromogenic product (e.g., p-nitrophenol), quantifiable by absorbance at 405 nm. An inhibitor will reduce the rate of product formation.
Materials:
-
Carbonic Anhydrase (human, specific isoenzyme e.g., CA-II)
-
Assay Buffer (e.g., Tris-SO₄ buffer)
-
CA Substrate (e.g., p-Nitrophenyl Acetate)
-
Dihydroeugenol (Test Inhibitor)
-
Acetazolamide (Positive Control Inhibitor)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Dihydroeugenol in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of Acetazolamide in DMSO for the positive control.
-
Reconstitute the lyophilized CA enzyme in the assay buffer to the desired concentration.
-
Prepare the CA substrate solution in an appropriate solvent (e.g., ethanol or acetonitrile) shortly before use.
-
-
Assay Protocol:
-
Design the plate layout: include wells for a negative control (enzyme + substrate, no inhibitor), positive control (enzyme + substrate + Acetazolamide), test inhibitor (enzyme + substrate + Dihydroeugenol at various concentrations), and a background control (substrate only, no enzyme).
-
To each well, add the appropriate volume of Assay Buffer.
-
Add 1-2 µL of the diluted test inhibitor (Dihydroeugenol) or control inhibitor (Acetazolamide) to the respective wells. For the negative control, add the same volume of solvent (DMSO).
-
Add the CA enzyme solution to all wells except the background control.
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CA substrate to all wells.
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the absorbance at 405 nm in kinetic mode at a set temperature (e.g., 25°C) for 10-30 minutes, taking readings every 30-60 seconds.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reading from all other readings.
-
Determine the percent inhibition for each concentration of Dihydroeugenol using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. 2-Methoxy-4-propylphenol_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]
- 6. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 10. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
A Comprehensive Technical Guide to the Biological Activities of 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound belonging to the guaiacol family. It is a derivative of eugenol, a well-known bioactive molecule. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its therapeutic potential. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.
Core Biological Activities
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. These properties are attributed to its chemical structure, particularly the presence of a hydroxyl group on the phenolic ring, which plays a crucial role in its reactivity.
Anti-inflammatory Activity
This compound and its vinyl analog have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action:
The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This inhibition is achieved by targeting upstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
-
NF-κB Pathway: 2-Methoxy-4-vinylphenol has been shown to inhibit the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of its inhibitory protein, IκBα.[1] This action suppresses the transcription of various pro-inflammatory genes.
-
MAPK Pathway: The compound also attenuates the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, which are critical for the expression of inflammatory mediators.[1]
-
Nrf2/HO-1 Pathway: Furthermore, it can activate the Nrf2/ARE pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties that contributes to the inhibition of iNOS.[2]
Quantitative Data on Anti-inflammatory Activity:
While specific IC50 values for this compound are not extensively reported, studies on the closely related 2-Methoxy-4-vinylphenol demonstrate a dose-dependent inhibition of inflammatory markers.
| Compound | Assay | Cell Line | Effect | Reference |
| 2-Methoxy-4-vinylphenol | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | [1][2] |
| 2-Methoxy-4-vinylphenol | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Dose-dependent inhibition | [1] |
| 2-Methoxy-4-vinylphenol | iNOS Expression | RAW 264.7 | Dose-dependent inhibition | [1][2] |
| 2-Methoxy-4-vinylphenol | COX-2 Expression | RAW 264.7 | Dose-dependent inhibition | [1] |
Signaling Pathway Diagrams:
Caption: Inhibition of the NF-κB signaling pathway by 2-Methoxy-4-vinylphenol.
Caption: Inhibition of the MAPK signaling pathway by 2-Methoxy-4-vinylphenol.
Antioxidant Activity
This compound possesses notable antioxidant properties, primarily due to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals.
Quantitative Data on Antioxidant Activity:
Specific IC50 values for this compound in DPPH and ABTS assays are not consistently available in the literature. However, a study on whey protein isolate films incorporated with dihydroeugenol showed significant antioxidant activity.
| Compound/Material | Assay | Result | Reference |
| Dihydroeugenol in WPI film | DPPH radical scavenging | 39.79% ± 8.05% inhibition | [3] |
| Dihydroeugenol glycoside in WPI film | DPPH radical scavenging | 43.42% ± 6.82% inhibition | [3] |
Anticancer Activity
Research has indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The anticancer activity is mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration. Derivatives of dihydroeugenol have been shown to target key signaling molecules involved in cancer progression, such as FAK, AKT, and STAT3.[4]
Quantitative Data on Anticancer Activity:
The following table summarizes the cytotoxic activity of a dihydroeugenol-chalcone hybrid against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dihydroeugenol-chalcone hybrid 7 | HepG2 (Liver Cancer) | 4.2 | [5] |
| Dihydroeugenol-chalcone hybrid 7 | TOV-21G (Ovarian Cancer) | 7.2 | [5] |
Signaling Pathway Diagram:
Caption: Anticancer mechanism of this compound derivatives.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties against a range of microorganisms.[6]
Quantitative Data on Antimicrobial Activity:
A study on whey protein isolate films incorporated with dihydroeugenol demonstrated inhibitory activity against several foodborne pathogens.
| Compound/Material | Microorganism | Zone of Inhibition (mm) | Reference |
| Dihydroeugenol in WPI film | Escherichia coli | 7.5 | [3] |
| Dihydroeugenol in WPI film | Salmonella Typhimurium | 8.5 | [3] |
| Dihydroeugenol in WPI film | Staphylococcus aureus | 15.0 | [3] |
| Dihydroeugenol in WPI film | Listeria monocytogenes | 16.0 | [3] |
| Dihydroeugenol glycoside in WPI film | Escherichia coli | 11.5 | [3] |
| Dihydroeugenol glycoside in WPI film | Salmonella Typhimurium | 12.0 | [3] |
| Dihydroeugenol glycoside in WPI film | Staphylococcus aureus | 23.0 | [3] |
| Dihydroeugenol glycoside in WPI film | Listeria monocytogenes | 22.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation, except for the control group.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., p-p65, IκBα, p-p38, p-ERK, p-JNK).
Procedure:
-
Culture and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising bioactive compound with a diverse pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial activities warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize its therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of antimicrobial and antioxidant performance of dihydroeugenol and its glycoside incorporated into whey protein isolate films [frontiersin.org]
- 4. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new dihydroeugenol-chalcone hybrid with cytotoxic and anti-migratory potential: A dual-action hit for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Potential Therapeutic Applications of 2-Methoxy-4-propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound with a growing body of evidence supporting its potential for various therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.
Introduction
This compound (dihydroeugenol) is a naturally occurring phenolic compound found in various plants and is structurally related to eugenol. It is recognized for its pleasant aroma and is utilized in the flavor and fragrance industry[1]. Beyond its sensory properties, emerging research has highlighted its potential as a bioactive agent with a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities. This guide synthesizes the available scientific literature to provide a detailed examination of these therapeutic potentials.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| CAS Number | 2785-87-7 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 125-126 °C at 14 mmHg | |
| Density | 1.038 g/mL at 25 °C | |
| Synonyms | Dihydroeugenol, 4-Propylguaiacol | [2] |
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Activity
This compound and its analogs have demonstrated significant anti-inflammatory properties. The primary mechanisms involve the modulation of key inflammatory signaling pathways.
3.1.1. Inhibition of NF-κB and MAPK Signaling Pathways
Studies on the related compound 2-methoxy-4-vinylphenol (2M4VP) have shown that it dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3]. The underlying mechanism for this is the potent inhibition of the translocation of the NF-κB p65 subunit into the nucleus, which is a critical step in the activation of pro-inflammatory gene transcription. This inhibition is a result of preventing the phosphorylation and subsequent degradation of IκBα[3].
Furthermore, 2M4VP has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are also crucial for the inflammatory response[3].
References
2-Methoxy-4-propylphenol: A Volatile Phenolic Compound Analyzed
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is an organic compound that is unequivocally classified as a volatile phenolic compound.[1] Its chemical structure, characterized by a hydroxyl group and a methoxy group attached to a benzene ring, places it within the family of methoxyphenols and more broadly, phenolic compounds.[2][3] The term "volatile" refers to its tendency to vaporize, a property indicated by its use as a flavoring and fragrance agent and its physicochemical characteristics.[4][5] This compound is found naturally in various sources, including brandy, mushrooms, fish, tea, and whiskey, and is also synthesized for commercial use.[1][6] Its sensory properties, described as spicy, sweet, and reminiscent of cloves, are a direct consequence of its volatility, allowing it to be perceived by olfactory receptors.[5][7]
This technical guide provides a comprehensive overview of the properties of this compound, with a focus on its volatility. It includes a compilation of its physicochemical data, a detailed experimental protocol for the analysis of its volatility, and graphical representations of key concepts and workflows.
Physicochemical Properties and Volatility
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [4][8] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 239-241 °C (at 760 mmHg) | [4] |
| 125-126 °C (at 14 mmHg) | [1] | |
| 250 °C | [7] | |
| Refractive Index | n20/D 1.521 - 1.525 | [4] |
| Density | 1.038 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in water; soluble in fat and miscible in ethanol. | [7] |
| CAS Number | 2785-87-7 | [2] |
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A lower boiling point at a given pressure generally indicates higher volatility. The provided data shows that this compound has a boiling point of 239-241 °C at atmospheric pressure, and this is significantly reduced to 125-126 °C at a reduced pressure of 14 mmHg.[1][4] This substantial decrease in boiling point with reduced pressure is characteristic of volatile organic compounds.
Logical Relationship of this compound's Properties
Caption: Logical diagram illustrating the relationship between the chemical structure of this compound and its classification and application.
Experimental Determination of Volatility
The volatility of phenolic compounds like this compound is commonly determined using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile compounds from a sample matrix.
Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols
This protocol is a synthesized example based on common practices for the analysis of volatile phenols in complex matrices such as wine.[9][10][11]
1. Sample Preparation:
-
Aliquots of the sample (e.g., 10 mL of wine) are placed into 20 mL headspace vials.[10]
-
To enhance the volatility of the analytes, a salt (e.g., 2 g of NaCl) can be added to the vial.
-
An internal standard (e.g., anisole-d8) is added to each sample for quantification.
2. HS-SPME Procedure:
-
The vial is sealed with a PTFE-faced silicone septum.
-
The sample is incubated at a controlled temperature (e.g., 35-40 °C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[11]
-
An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile phenols.
3. GC-MS Analysis:
-
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed analytes are thermally desorbed.[9]
-
Chromatographic Separation: The desorbed compounds are separated on a capillary column (e.g., a polar J&W DB-FFAP or HP Innowax column).[9][10] The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: start at 40°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 5 min, then ramp to 250°C at 10°C/min and hold for 10 min.[11]
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS detector is typically operated in electron ionization (EI) mode.[9] For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity for the target volatile phenols.[11]
4. Data Analysis:
-
The volatile phenols are identified by comparing their mass spectra and retention times with those of authentic standards.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow for Volatility Analysis
Caption: Workflow for the determination of volatile phenols using HS-SPME-GC-MS.
Sensory Perception and Volatility
The sensory characteristics of a compound, particularly its aroma, are intrinsically linked to its volatility. For a compound to be perceived by the olfactory system, it must be sufficiently volatile to enter the headspace above a substance and be inhaled. This compound is described as having a warm, spicy, sweet, and slightly floral-balsamic odor, reminiscent of cloves.[5] This distinct aroma profile is a key reason for its use as a flavor and fragrance ingredient. The sensory threshold of a compound, the lowest concentration at which it can be detected by the human senses, is also related to its volatility and molecular properties.
Conclusion
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB008859) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]
- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Food safety and quality: details [fao.org]
- 8. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
2-Methoxy-4-propylphenol: A Comprehensive Technical Guide for Food Scientists and Researchers
An In-depth Exploration of a Key Flavoring Agent in Food Science
Abstract
2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is a phenolic compound of significant interest in the fields of food science, flavor chemistry, and sensory perception. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and synthesis. It delves into its role as a flavoring agent, detailing its sensory characteristics and regulatory status. Furthermore, this document outlines detailed experimental protocols for its synthesis, extraction from food matrices, and sensory evaluation. It also explores its stability under various conditions, potential metabolic pathways, and interactions with sensory receptors, providing a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a volatile phenolic compound that contributes to the characteristic aroma and flavor profiles of a wide range of food products.[1][2][3][4][5][6][7][8][9][10][11][12] Its warm, spicy, sweet, and slightly floral-balsamic odor profile makes it a valuable ingredient in the flavor and fragrance industry.[9][13] This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and accessible format for technical audiences.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid.[12] Its chemical structure consists of a benzene ring substituted with a methoxy group, a hydroxyl group, and a propyl group. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 4-Propylguaiacol, Dihydroeugenol | [4][6][7][9][11][12][13] |
| CAS Number | 2785-87-7 | [4][6][7][9][11][12][13] |
| Molecular Formula | C₁₀H₁₄O₂ | [4][6][7][9][11][12][13] |
| Molecular Weight | 166.22 g/mol | [4][6][7][9][11][12][13] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 239 - 241 °C | [12] |
| Refractive Index (n20/D) | 1.521 - 1.525 | [12] |
| Solubility | Slightly soluble in water; soluble in fat and ethanol | [9] |
Natural Occurrence and Use as a Flavoring Agent
Natural Occurrence
This compound occurs naturally in a variety of food products, often as a result of aging, fermentation, or smoking processes.[1][2][3][4][5][6][7][8][9][10][11][12] It has been identified in:
-
Smoked Products: Liquid smoke and smoked meats[8]
-
Other Foods and Beverages: Fish, pork, tea, and mushrooms[1][4][5][6][8]
Sensory Characteristics and Flavor Profile
Regulatory Status
This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3598 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 717.[9][11] The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[11]
Quantitative Data in Food Products
Quantitative data on the concentration of this compound in various foodstuffs is limited. The available data is summarized in Table 2.
Table 2: Reported Concentrations of this compound in Food Products
| Food Product | Concentration | Reference |
| Liquid Smoke | 347.3 µg/g | [5] |
| Smoked Kassler (Hot Smoked) | Present in higher concentrations | [8] |
| Cold Smoked Meat Products | Not a predominant phenol | [8] |
| Aged Rums | Present | [14] |
| Whiskey | Present | [6][16][17] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Eugenol
This protocol describes the synthesis of this compound by the catalytic hydrogenation of eugenol.
-
Eugenol
-
Palladium on activated carbon (Pd/C) catalyst (e.g., 10%)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
-
In a high-pressure reactor, dissolve eugenol in ethanol.
-
Add the Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight of the eugenol.
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the mixture to the desired reaction temperature (e.g., 50-80 °C) while stirring.
-
Maintain the reaction under these conditions for a set period (e.g., 2-6 hours), monitoring the hydrogen uptake to determine the reaction's progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the ethanol solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Extraction of this compound from Alcoholic Beverages using SPME-GC-MS
This protocol outlines a general method for the extraction and analysis of this compound from wine or spirits using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20][21][22]
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Wine or spirit sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., deuterated 4-propylguaiacol)
-
GC-MS system
-
Pipette a known volume (e.g., 10 mL) of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add a saturating amount of NaCl (e.g., 2-3 g) to the vial to increase the volatility of the analytes.
-
Seal the vial with the screw cap and septum.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.
-
Retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector at a high temperature (e.g., 250 °C) for a few minutes.
-
Run the GC-MS analysis using an appropriate temperature program and mass spectrometer settings to separate and identify this compound.
Sensory Evaluation: Triangle Test for Difference
This protocol, based on ISO 4120, is designed to determine if a perceptible sensory difference exists between two samples, for instance, a standard product and one with added this compound.[2][18][23]
-
Two product samples (A and B, where B contains the added flavorant)
-
Identical, odor-free tasting glasses
-
Random three-digit codes
-
Water for palate cleansing
-
A panel of at least 24-30 trained or consumer panelists
-
A controlled sensory evaluation environment
-
Prepare the two samples, A (control) and B (test).
-
For each panelist, present three coded samples in a randomized order. Two of the samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.
-
Record the responses.
-
Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.
Stability, Metabolism, and Signaling Pathways
Stability
Phenolic compounds, including this compound, are generally more stable in acidic conditions.[18] Thermal stability is a critical factor in food processing. While many phenolic compounds are relatively stable at temperatures up to 100-150 °C, degradation can occur at higher temperatures, leading to a loss of flavor and potential formation of other compounds.[18] The stability is also influenced by the food matrix, presence of oxygen, and light exposure.
Metabolism
The metabolism of this compound in humans has not been extensively studied. However, based on the metabolism of similar guaiacol derivatives, it is likely to undergo Phase I and Phase II biotransformation reactions in the liver.[20][24][25] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, may involve O-demethylation or hydroxylation of the propyl side chain. Phase II reactions would then involve conjugation of the phenolic hydroxyl group or any newly formed hydroxyl groups with glucuronic acid or sulfate to form more water-soluble metabolites that can be excreted.
Interaction with Sensory Receptors
The sensory perception of this compound is initiated by its interaction with receptors in the oral and nasal cavities. The spicy and warm sensations it elicits suggest a potential interaction with transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are known to be activated by various food-derived compounds and contribute to chemesthetic sensations.[7][11][26][27][28][29][30][31][32][33] The bitter component of its flavor profile suggests a possible interaction with the TAS2R family of bitter taste receptors.[22][34][35][36][37][38] Molecular docking studies with other phenolic compounds have shown interactions with various TAS2Rs, and it is plausible that this compound also binds to one or more of these receptors.
Conclusion
This compound is a multifaceted flavoring agent with a significant impact on the sensory properties of a diverse range of food products. This technical guide has provided a detailed overview of its chemical nature, occurrence, and applications in food science. The outlined experimental protocols offer a practical framework for its synthesis, analysis, and sensory evaluation. While there are still gaps in the quantitative data regarding its concentration in various foods and specific sensory thresholds, the information presented here serves as a solid foundation for further research and application. A deeper understanding of its metabolism and interaction with sensory receptors will be crucial for optimizing its use and exploring its potential physiological effects.
References
- 1. Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodresearchlab.com [foodresearchlab.com]
- 3. oyc.co.jp [oyc.co.jp]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. researchgate.net [researchgate.net]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Food safety and quality: details [fao.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]
- 14. academicjournals.org [academicjournals.org]
- 15. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Enhancement of Functional and Flavor Attributes of Soy Protein Isolate–Chitosan Coacervates via Ultrasonic Processing | MDPI [mdpi.com]
- 23. ISO 4120:2004 Sensory analysis — Methodology — Triangle test [kssn.net]
- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 25. researchgate.net [researchgate.net]
- 26. 2-メトキシ-4-プロピルフェノール ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 27. env.go.jp [env.go.jp]
- 28. Functional Analysis of TRPA1, TRPM3, and TRPV1 Channels in Human Dermal Arteries and Their Role in Vascular Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 31. Characterization of human TRPA1 and TRPV1 channels in response to naturally occurring defensive compounds [dash.harvard.edu]
- 32. V2A2lidating TRP channel heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Interaction between TRPA1 and TRPV1: synergy on pulmonary sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 34. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 35. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Coarse-Grained/Molecular Mechanics of the TAS2R38 Bitter Taste Receptor: Experimentally-Validated Detailed Structural Prediction of Agonist Binding | PLOS One [journals.plos.org]
- 37. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 38. researchgate.net [researchgate.net]
The Role of 2-Methoxy-4-propylphenol as a Fragrance Ingredient: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known by synonyms such as Dihydroeugenol and 4-Propylguaiacol, is a versatile aromatic compound widely utilized in the flavor and fragrance industry.[1][2][3] With its characteristic warm, spicy, and sweet aroma reminiscent of cloves and allspice, it imparts a unique olfactory profile to a variety of consumer products.[4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties, olfactory characteristics, safety assessment, and synthesis of this compound for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a member of the methoxyphenols and derivatives class of organic compounds.[7][8] It is a colorless to pale yellow oily liquid at room temperature and may crystallize at lower temperatures.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |
| Molecular Weight | 166.22 g/mol | [1][3] |
| CAS Number | 2785-87-7 | [4] |
| Boiling Point | 125-126 °C at 14 mmHg | [9] |
| Density | 1.038 g/mL at 25 °C | [9] |
| Refractive Index | 1.520-1.525 at 20 °C | [10] |
| Flash Point | >100 °C (>212 °F) | [3][5] |
| Vapor Pressure | 0.006 mmHg at 25 °C (estimated) | [5] |
| logP (o/w) | 2.39 | [3][5] |
| Water Solubility | 228 mg/L at 25 °C (estimated) | [5] |
Olfactory Profile and Applications in Fragrance
The scent of this compound is primarily described as spicy and dry, with nuances of clove, allspice, and a phenolic, sweet, and powdery character.[4][5][6] It is considered to have a medium to strong odor strength with a high substantivity, lasting for over 72 hours on a smelling strip.[3][5] Compared to the structurally related eugenol, it is often described as having a drier, fresher, and less sweet aroma, with more pronounced bay leaf and pimento notes.[3][11]
Due to its appealing and enduring scent profile, this compound is utilized in a wide array of fragrance applications. It is particularly effective in masculine, fougère, chypre, and oriental fragrance types.[3] Its ability to impart freshness and floral effects makes it a valuable component in carnation and other floral accords.[11] Furthermore, it is noted for causing less discoloration than eugenol, making it a preferred ingredient in various product formats.[11] The typical use levels in finished products are generally low, ranging from traces to 1%.[5]
| Olfactory Property | Description | Reference |
| Primary Scent | Spicy | [4] |
| Secondary Scent | Dry | [4] |
| Odor Descriptors | Clove, sharp, spicy, sweet, phenolic, powdery, allspice | [5] |
| Odor Strength | Medium | [5] |
| Substantivity | > 72 hours on a smelling strip | [3][5] |
| Odor Threshold in Air | 0.018 - 10 ng/L | |
| Natural Occurrences | Brandy, fish, mushrooms, rhubarb, rum, tea, whiskey | [4] |
Safety and Regulatory Status
The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[4] The primary health concern associated with this ingredient is its potential to cause skin sensitization in a small fraction of individuals upon repeated contact at high concentrations.[4] This means it may cause an allergic skin reaction.[2]
To manage this risk, the International Fragrance Association (IFRA) has established standards that restrict the maximum concentration of this compound in various consumer product categories.[6][7] For example, the maximum allowable concentration is 0.73% in fine fragrance products (Category 4).[7] The intrinsic properties driving these risk management measures are dermal sensitization and systemic toxicity.[7] For flavor applications, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake.[7]
| Safety Endpoint | Finding | Reference |
| Skin Sensitization | Potential to induce skin sensitization | [4] |
| Genotoxicity | Not expected to be genotoxic (based on read-across) | |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic | |
| Reproductive/Developmental Toxicity | No observed adverse effect level not available, exposure is below the Threshold of Toxicological Concern (TTC) | |
| IFRA Restriction (Fine Fragrance) | 0.73% | [7] |
Experimental Protocols
Synthesis via Catalytic Hydrogenation of Eugenol
A common and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of eugenol. This process involves the saturation of the allyl side chain of the eugenol molecule.
Materials and Equipment:
-
Eugenol (starting material)
-
Palladium on charcoal (Pd/C) catalyst (e.g., 10% Pd) or Palladium on Y zeolite (Pd/Y)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
Solvent (e.g., ethanol or methanol)
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for product characterization (GC, GC-MS, FTIR)
Procedure:
-
The catalyst (e.g., 6% by weight of Pd(10%)/Y catalyst relative to eugenol) is placed into the high-pressure reactor.[4]
-
The catalyst is activated in the reactor by heating to 350°C under a flow of hydrogen gas for approximately one hour to reduce any metal oxides.[4]
-
The reactor is cooled to 100°C, and eugenol (5 g) is introduced.[4]
-
The reactor is sealed and pressurized with hydrogen gas.
-
The reaction mixture is heated to the desired temperature (e.g., 250°C) and stirred for a set duration (e.g., 3 hours).[4]
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
-
The final product is analyzed by GC, GC-MS, and FTIR to confirm its identity and purity.[4]
Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)
The skin sensitization potential of fragrance ingredients is often evaluated using the Murine Local Lymph Node Assay (LLNA), as per OECD Guideline 429.
Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance. A substance is classified as a sensitizer if it induces a statistically significant increase in lymphocyte proliferation (a Stimulation Index of 3 or greater) compared to vehicle-treated controls.
Procedure Outline:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Dose Selection and Preparation: A dose-range-finding study may be conducted. The test material is prepared in a suitable vehicle (e.g., acetone:olive oil 4:1).
-
Treatment: A volume of 25 µL of the test substance at various concentrations or the vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution of ³H-methyl thymidine or an alternative label.
-
Sample Collection and Processing: Approximately five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of the radioisotope is measured by scintillation counting. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Synthesis Workflow of this compound.
Caption: RIFM Safety Assessment Pathway for Fragrance Ingredients.
References
- 1. ScenTree - Dihydroeugenol (CAS N° 2785-87-7) [scentree.co]
- 2. echemi.com [echemi.com]
- 3. Dihydro Eugenol (CAS 2785-87-7) – Green-Spice Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-propyl phenol from bio-based eugenol via hydrogenation and demethoxylation using novel Ni–Co/Al-SBA-15 c… [ouci.dntb.gov.ua]
- 7. 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fraterworks.com [fraterworks.com]
- 11. openlib.tugraz.at [openlib.tugraz.at]
2-Methoxy-4-propylphenol: A Novel Carbonic Anhydrase Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The various isoforms of this enzyme are involved in respiration, pH homeostasis, ion transport, and bone resorption. Dysregulation of carbonic anhydrase activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a compelling target for therapeutic intervention.
This technical guide focuses on the inhibitory potential of 2-Methoxy-4-propylphenol, also known as 4-propylguaiacol or dihydroeugenol, against several key human carbonic anhydrase (hCA) isoforms. Recent research has identified this phenolic compound as an effective inhibitor of hCA I, II, IX, and XII, opening avenues for the development of novel therapeutics. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory potency of this compound against cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII, has been determined. The inhibition constants (Ki) provide a quantitative measure of the inhibitor's affinity for the enzyme.
| Compound | Isoform | Inhibition Constant (Kᵢ) [µM] |
| This compound | hCA I | 9.85 |
| hCA II | 52.31 | |
| hCA IX | 9.98 | |
| hCA XII | 515.98 | |
| Data sourced from Maresca et al., 2015.[1] |
Mechanism of Action and Signaling Pathway
Phenolic compounds, including this compound, are understood to act as carbonic anhydrase inhibitors through a mechanism distinct from the classical sulfonamide inhibitors. They are believed to bind to the zinc-coordinated water molecule within the enzyme's active site, thereby interfering with the catalytic cycle. This inhibition can have significant downstream effects on cellular processes that are dependent on carbonic anhydrase activity, such as pH regulation and ion transport. In the context of cancer, inhibition of tumor-associated isoforms like hCA IX and XII can disrupt the acidic tumor microenvironment, potentially leading to reduced tumor growth and metastasis.
References
The Anti-inflammatory Potential of 2-Methoxy-4-propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 2-Methoxy-4-propylphenol, also known as dihydroeugenol. While direct and extensive research on this specific compound is limited, this document extrapolates its likely mechanisms of action based on robust evidence from structurally analogous compounds, particularly 2-Methoxy-4-vinylphenol (2M4VP) and eugenol. This guide details the probable signaling pathways involved, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. Furthermore, it provides detailed experimental protocols for investigating these effects and presents available quantitative data from related compounds in clearly structured tables to facilitate comparative analysis. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Phenolic compounds, widely distributed in the plant kingdom, have garnered significant attention for their potential to modulate inflammatory responses. This compound, a derivative of eugenol, belongs to this class of compounds and is structurally similar to other methoxyphenols that have demonstrated notable anti-inflammatory properties. This guide synthesizes the current understanding of the anti-inflammatory mechanisms of closely related molecules to provide a predictive framework for the biological activity of this compound.
Putative Mechanisms of Anti-inflammatory Action
Based on studies of 2-Methoxy-4-vinylphenol (2M4VP) and other eugenol derivatives, this compound is likely to exert its anti-inflammatory effects through a multi-pronged approach targeting key signaling cascades.
Inhibition of Pro-inflammatory Mediators
This compound is anticipated to reduce the production of key pro-inflammatory mediators. Studies on 2M4VP have shown a dose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This is likely achieved through the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of 2M4VP have been directly linked to the suppression of the NF-κB and MAPK signaling pathways.[1] It is hypothesized that this compound will similarly inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, it is expected to attenuate the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK.[1]
Activation of the Nrf2/HO-1 Antioxidant Pathway
A crucial aspect of the anti-inflammatory action of 2M4VP is its ability to activate the Nrf2/HO-1 pathway.[2] It is proposed that this compound may induce the degradation of Keap1, leading to the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the expression of the potent anti-inflammatory enzyme, heme oxygenase-1 (HO-1).[2]
Quantitative Data on Related Compounds
Table 1: Inhibitory Effects of 2-Methoxy-4-vinylphenol (2M4VP) on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Inflammatory Mediator | Concentration of 2M4VP (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| Prostaglandin E2 (PGE2) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| iNOS Protein Expression | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| COX-2 Protein Expression | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
Table 2: Effects of 2-Methoxy-4-vinylphenol (2M4VP) on Signaling Pathways in LPS-stimulated RAW264.7 Cells
| Signaling Pathway Component | Concentration of 2M4VP (µM) | Effect | Reference |
| p-p38 (Phosphorylation) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| p-ERK1/2 (Phosphorylation) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| p-JNK (Phosphorylation) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| IκBα (Degradation) | 5, 10, 20, 40 | Dose-dependent inhibition | [1] |
| NF-κB p65 (Nuclear Translocation) | 40 | Inhibition | [1] |
| HO-1 (Expression) | Not specified | Increased expression | [2] |
| Nrf2 (Nuclear Translocation) | Not specified | Promotion | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound, based on established protocols for similar compounds.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat as described in section 4.1 for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Objective: To measure the effect of this compound on PGE2 production.
-
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and treat as described in section 4.1 for 24 hours.
-
Collect the culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key inflammatory proteins.
-
Protocol:
-
Seed RAW264.7 cells in 6-well plates and treat as described in section 4.1. The stimulation time with LPS will vary depending on the target protein (e.g., 30 minutes for IκBα phosphorylation, 24 hours for iNOS/COX-2 expression).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, p-IκBα, IκBα, NF-κB p65, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the substantial body of research on its structural analogs, particularly 2-Methoxy-4-vinylphenol, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the coordinated inhibition of pro-inflammatory signaling pathways (NF-κB and MAPK) and the activation of the cytoprotective Nrf2/HO-1 axis. This technical guide offers a comprehensive framework, including detailed experimental protocols and comparative data, to facilitate further research into the therapeutic potential of this compound. Future in vitro and in vivo studies are warranted to elucidate the specific molecular targets and quantify the anti-inflammatory efficacy of this promising compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-propylphenol from Eugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a valuable chemical compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] It serves as a precursor for the synthesis of more complex molecules, such as 1,2-dimethoxy-4-propylbenzene, a potent attractant for the male fruit fly (Dacus dorsalis)[3]. The primary and most direct method for synthesizing this compound is through the catalytic hydrogenation of eugenol, a readily available natural product. This process involves the selective reduction of the allyl side chain of eugenol to a propyl group.
Reaction Principle
The synthesis is based on the catalytic hydrogenation of the alkene functional group in the allyl side chain of eugenol. In this reaction, eugenol is treated with hydrogen gas in the presence of a heterogeneous catalyst. The catalyst facilitates the addition of hydrogen atoms across the double bond of the allyl group, converting it into a saturated propyl group, thereby yielding this compound.
Chemical Equation:
Application Notes
Catalyst Selection
The choice of catalyst is critical for achieving high conversion and selectivity. Several catalysts have been successfully employed for this transformation:
-
Palladium on Y Zeolite (Pd/Y): This catalyst has demonstrated high effectiveness and selectivity. A 6% loading of Pd(10%)/Y can achieve a product yield of up to 98.24%.[3] Palladium-based catalysts are generally efficient for the hydrogenation of alkenes.
-
Palladium, Platinum, or Nickel on Supports: Other metals like Platinum (Pt) and Nickel (Ni) supported on materials such as zeolites (X or Y) or silica are also effective for eugenol hydrogenation.[3] Palladium supported on Y zeolite is reported to be more effective than Ni or Pt for this specific reaction.[3]
-
Raney-Ni: This catalyst is suitable for hydrogenation under milder conditions, such as lower temperatures (e.g., 70°C) and atmospheric pressure, often using a hydrogen donor like 2-propanol in a transfer hydrogenation setup.[4]
-
Ruthenium-based Catalysts: Catalysts like Ru/C-Fe₂O₃ have been explored for the hydrodeoxygenation and hydrogenation of eugenol.[5][6]
Reaction Conditions
-
Temperature and Pressure: Reaction conditions can vary significantly depending on the catalyst used. High-activity catalysts like Pd/Y may require temperatures around 250°C.[3] Milder conditions (e.g., 70°C) can be employed with catalysts like Raney-Ni.[4] The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Solvent: The reaction can be performed without a solvent or in the presence of an inert solvent. Alcohols like 2-propanol or 2-butanol can serve as both a solvent and a hydrogen donor in transfer hydrogenation reactions.[4]
Potential Side Reactions
The hydrogenation of eugenol can sometimes be accompanied by side reactions. The main side products that may form are cis- and trans-isoeugenol, resulting from the isomerization of the allyl group.[3] The reaction pathway can be a complex combination of parallel and consecutive reactions.[3] It has been observed that eugenol is more readily hydrogenated than isoeugenol when using metal-supported zeolite catalysts.[3]
Analytical Monitoring and Characterization
The progress of the reaction and the purity of the final product can be analyzed using standard analytical techniques:
-
Gas Chromatography (GC): To monitor the disappearance of the starting material (eugenol) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of the product and any side products by comparing their mass spectra with known standards.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the C=C double bond from the allyl group of eugenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the structural elucidation and confirmation of the this compound product.
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol provides a general procedure for the synthesis. Specific quantities and conditions should be optimized based on the chosen catalyst and available equipment.
-
Catalyst Activation: The catalyst (e.g., 0.3 g of Pd/Y) is placed in a high-pressure reactor. It is then activated by heating to a high temperature (e.g., 350°C) under a continuous flow of hydrogen gas for approximately one hour.[3] This step is crucial to reduce any metal oxides on the catalyst surface.
-
Reaction Setup: After activation, the reactor is cooled to a lower temperature (e.g., 100°C) under the hydrogen atmosphere.[3]
-
Charging the Reactant: Eugenol (e.g., 5 g) is introduced into the reactor.[3]
-
Hydrogenation Reaction: The reactor is sealed, and the temperature is raised to the desired reaction temperature (e.g., 250°C).[3] The reaction mixture is stirred for a set duration (e.g., 3 hours) under hydrogen pressure.[3]
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The resulting crude product can be purified by distillation or column chromatography if necessary.
-
Analysis: The final product is analyzed by GC, GC-MS, FTIR, and NMR to confirm its identity and purity.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound from eugenol.
| Catalyst | Temperature (°C) | Pressure | Time (h) | Solvent | Yield/Conversion | Reference |
| 6% Pd(10%)/Y | 250 | Not specified | 3 | None | 98.24% Yield | [3] |
| Raney-Ni | 70 | Atmospheric | Not specified | 2-propanol | Not specified | [4] |
| Pt/γ-Al₂O₃ | 300 | 140 kPa | Not specified | None | 70% Conversion | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from eugenol.
Caption: General workflow for the synthesis of this compound.
References
- 1. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]
- 2. 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Catalytic Hydrogenation, Hydrodeoxygenation, and Hydrocracking Processes of a Lignin Monomer Model Compound Eugenol over Magnetic Ru/C–Fe2O3 and Mechanistic Reaction Microkinetics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Selective Hydrogenation of Eugenol to Dihydroeugenol
Abstract
This application note provides a detailed experimental protocol for the selective hydrogenation of eugenol to dihydroeugenol (2-methoxy-4-propylphenol). Dihydroeugenol is a valuable compound in the fragrance, flavor, and pharmaceutical industries. The described method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to selectively reduce the allylic double bond of eugenol without affecting the aromatic ring. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Eugenol, a primary constituent of clove oil, is a readily available natural product featuring a guaiacol ring with an allyl side chain. The selective hydrogenation of this side chain to a propyl group yields dihydroeugenol, a compound with a sweeter, more floral, and less spicy aroma compared to eugenol, making it a desirable ingredient in perfumery. Furthermore, derivatives of dihydroeugenol are being explored for various therapeutic applications. The key challenge in this synthesis is the chemoselective reduction of the alkene functionality in the presence of a reducible aromatic ring. This protocol outlines a robust and selective method using a standard heterogeneous catalyst, palladium on carbon.
Overall Reaction
Caption: Catalytic hydrogenation of eugenol to dihydroeugenol.
Experimental Protocol
Materials and Equipment:
-
Eugenol (≥99%)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas (inert)
-
Celite® 545
-
Round-bottom flask (two- or three-necked)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or hydrogenation apparatus
-
Vacuum line
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR tubes, GC-MS vials
Procedure:
-
Reaction Setup:
-
To a 100 mL two-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (50 mg, ~1 mol% relative to eugenol).
-
Seal the flask and evacuate it, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][2]
-
Under a positive flow of inert gas, add anhydrous ethanol (25 mL).
-
Add eugenol (5.0 g, 30.4 mmol) to the flask via syringe.
-
-
Hydrogenation:
-
Purge the flask by evacuating and backfilling with hydrogen gas. Repeat this three times.
-
Inflate a balloon with hydrogen gas and attach it to the flask. For higher pressures, a Parr hydrogenator or similar apparatus can be used.
-
Stir the reaction mixture vigorously at room temperature (approx. 20-25°C). The reaction is typically monitored by TLC or GC-MS. The reaction is expected to be complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the disappearance of the starting material), carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Prepare a pad of Celite® in a Büchner funnel and pre-wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[3] Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary, though the crude product is often of high purity.
-
Safety Precautions:
-
Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere.[1][4]
-
Hydrogen gas is explosive. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data and Expected Results
Reaction Parameters Summary:
| Parameter | Value |
| Substrate | Eugenol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | ~1 mol% |
| Solvent | Ethanol |
| Temperature | Room Temperature (~20-25°C) |
| Pressure | Atmospheric (Hydrogen Balloon) |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
| Product Appearance | Pale yellow liquid |
Characterization of Dihydroeugenol:
The identity and purity of the synthesized dihydroeugenol can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: The product should show a single major peak corresponding to dihydroeugenol. The mass spectrum will exhibit a molecular ion peak (M+) at m/z = 166.[5][6][7][8]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
6.83-6.65 (m, 3H, Ar-H)
-
5.50 (s, 1H, Ar-OH)
-
3.86 (s, 3H, -OCH₃)
-
2.55 (t, J = 7.6 Hz, 2H, Ar-CH₂-)
-
1.62 (sext, J = 7.6 Hz, 2H, -CH₂-)
-
0.94 (t, J = 7.4 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
145.5 (C-OH)
-
143.9 (C-OCH₃)
-
133.9 (Ar-C)
-
121.1 (Ar-CH)
-
114.2 (Ar-CH)
-
111.0 (Ar-CH)
-
55.9 (-OCH₃)
-
37.8 (Ar-CH₂)
-
24.6 (-CH₂-)
-
13.9 (-CH₃)
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of dihydroeugenol.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.uci.edu [chem.uci.edu]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 6. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
Application Notes and Protocols for the Purification of 2-Methoxy-4-propylphenol using Column Chromatography
Introduction
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1] It is recognized for its potential therapeutic benefits, including anti-inflammatory and antimicrobial activities.[1] Achieving high purity of this compound is essential for its use in research, development, and commercial applications. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures or natural extracts.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase while being moved through the column by a liquid mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is a suitable stationary phase.[2] The separation is achieved by using a mobile phase of relatively low polarity, which allows the moderately polar this compound to be selectively eluted from the column while more polar or less polar impurities are retained or eluted at different rates. The polarity of the mobile phase can be gradually increased to optimize the separation.
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Sand (washed)
-
Cotton or glass wool
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying polarities by mixing hexane and ethyl acetate in different ratios (e.g., 98:2, 95:5, 90:10 v/v).
-
TLC Analysis of Crude Mixture: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it using different hexane/ethyl acetate solvent systems to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3][4]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand over the plug.[5]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[5]
-
Drain the excess solvent until the solvent level is just above the silica gel bed.[5]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[3]
-
Carefully add the dry sample-adsorbed silica gel to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
If the separation is not sufficient, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[3]
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product using analytical techniques such as GC-MS or HPLC.
-
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound using column chromatography. These values are illustrative and may need to be optimized for specific experimental conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Loading | 1.0 g |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Initial Mobile Phase | 98:2 Hexane/Ethyl Acetate |
| Final Mobile Phase | 90:10 Hexane/Ethyl Acetate |
| Rf of this compound (95:5 Hexane/EtOAc) | ~0.35 |
| Rf of a Less Polar Impurity (e.g., anethole) | ~0.50 |
| Rf of a More Polar Impurity (e.g., vanillin) | ~0.15 |
| Typical Yield | 85-95% (depending on crude purity) |
| Purity (Post-Column) | >99% (by GC) |
Workflow Diagram
The following diagram illustrates the workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
References
GC-MS protocol for the analysis of 2-Methoxy-4-propylphenol.
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the identification and quantification of this compound (also known as dihydroeugenol or 4-propylguaiacol) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile phenolic flavor compound found in various natural products and is utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] This protocol details sample preparation, derivatization, GC-MS instrumentation parameters, and data analysis, and is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a significant aromatic compound found in a variety of sources including Bordeaux wines, liquid smoke, and certain fruits and beverages.[1] Its distinct sensory properties make it a valuable ingredient in flavors and fragrances. Accurate and sensitive analytical methods are crucial for its quantification in complex matrices for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[3] Due to the presence of a polar hydroxyl group, a derivatization step is often employed to enhance its volatility and improve chromatographic peak shape.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine or Ethyl Acetate (anhydrous, HPLC grade) as a reconstitution solvent
-
Hexane or Dichloromethane (HPLC grade) for extraction
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Deionized water
-
Standard laboratory glassware and equipment (vials, pipettes, centrifuge, vortex mixer, heating block)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This procedure is adaptable for liquid samples such as beverages or essential oil solutions.
-
Sample Measurement: Pipette 5 mL of the aqueous sample into a centrifuge tube. For essential oils, prepare a stock solution of approximately 1 mg/mL in methanol.
-
Internal Standard: Add a suitable internal standard (e.g., 4-ethylguaiacol or a deuterated analog) to all samples, calibrators, and quality controls.
-
pH Adjustment: For aqueous samples, adjust the pH to approximately 8-9 using a suitable buffer to ensure this compound is in its free base form.[3]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., hexane or dichloromethane).[3][4]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process two more times, combining the organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.[3]
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to near dryness.
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous pyridine or ethyl acetate.[3]
Derivatization: Silylation
To improve the volatility and chromatographic performance of this compound, a silylation step is recommended.[3]
-
To the 100 µL of reconstituted sample extract, add 50 µL of MSTFA + 1% TMCS.[3]
-
Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.[3]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes[3] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Data Acquisition | |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.[3] |
| SIM Ions for Quantification | Primary ion: m/z 137; Qualifier ions: m/z 166, 122[5] |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the analysis of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Representative Quantitative Data
The following table summarizes the expected performance characteristics of this method after proper validation. These values are illustrative and based on typical results for similar analytes.
| Parameter | Expected Value |
| Retention Time (min) | ~10-12 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5-10 ng/mL |
| Limit of Quantitation (LOQ) | 15-30 ng/mL |
| Recovery (%) | 90-110% |
| Precision (%RSD) | < 15% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Logical Relationships in GC-MS Protocol
Caption: Key logical steps from objective to final data interpretation.
References
Application Notes and Protocols for DPPH Assay of 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound recognized for its antioxidant properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.[1][2] The evaluation of its antioxidant capacity is crucial for substantiating its efficacy. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant activity of compounds.[3][4] This document provides a detailed protocol for performing a DPPH assay on this compound.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[4][5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[4]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | IC50 (µg/mL) | IC50 (µM) | Reference Standard |
| This compound | 166.22 | [Data to be determined experimentally] | [Data to be determined experimentally] | N/A |
| Ascorbic Acid | 176.12 | ~2-8 | ~11-45 | Positive Control |
| Trolox | 250.29 | ~3-10 | ~12-40 | Positive Control |
Note: IC50 values are dependent on specific experimental conditions and the provided values for standards are approximate ranges reported in the literature.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay for this compound.
Materials and Reagents
-
This compound (CAS No. 2785-89-9)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS No. 1898-66-4)
-
Methanol (HPLC or spectrophotometric grade)
-
Ethanol (optional, as a solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
Distilled or deionized water
-
96-well microplates or quartz cuvettes
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Spectrophotometer (microplate reader or UV-Vis spectrophotometer)
-
Vortex mixer
-
Analytical balance
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly and store the solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.[6] This solution should be prepared fresh.
-
-
DPPH Working Solution (e.g., 0.1 mM):
-
Dilute the DPPH stock solution with methanol to achieve the desired concentration. A common working concentration is 0.1 mM, which typically yields an absorbance of about 1.0 at 517 nm.[4]
-
The absorbance of the working solution should be checked before each experiment.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL of Ascorbic Acid):
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve it in 10 mL of methanol.
-
-
Working Solutions of Positive Control:
-
Prepare a series of dilutions from the stock solution similar to the test compound.
-
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add 100 µL of the different concentrations of this compound working solutions into triplicate wells of a 96-well plate.
-
In separate wells, add 100 µL of the different concentrations of the positive control (e.g., ascorbic acid) working solutions in triplicate.
-
For the blank (control), add 100 µL of methanol to triplicate wells.
-
-
Reaction Initiation:
-
Add 100 µL of the DPPH working solution to all wells.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution and methanol).
-
A_sample is the absorbance of the test sample (DPPH solution and this compound or standard).
-
-
Determine the IC50 Value:
-
Plot the % Inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using non-linear regression analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Principle of the DPPH radical scavenging by an antioxidant.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of 2-Methoxy-4-propylphenol, a phenolic compound with recognized antimicrobial and antifungal properties.[1] This document is intended to guide researchers in the accurate assessment of the antimicrobial efficacy of this compound against a variety of microorganisms.
Introduction to this compound
This compound, also known as dihydroeugenol or 4-propylguaiacol, is a naturally occurring phenolic compound found in various plants. It is structurally related to other well-known antimicrobial agents like eugenol. Phenolic compounds, in general, are known to exhibit a broad spectrum of antimicrobial activity, making this compound a compound of interest for applications in the pharmaceutical, food, and cosmetic industries. Its potential efficacy against both bacteria and fungi warrants a standardized approach to quantify its inhibitory activity.
Principle of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is a fundamental measure of the potency of an antimicrobial compound against a specific microorganism under defined in vitro conditions. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values due to its efficiency, scalability, and conservation of reagents.
Quantitative Data Summary
| Microorganism | Strain ID | MIC Range (µg/mL) | MIC Range (mM)¹ |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] |
| Fungi (Yeast) | |||
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] |
¹The molecular weight of this compound is 166.22 g/mol .
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
4.1. Materials
-
This compound (analytical grade)
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well, U-bottom microtiter plates
-
Microbial cultures (logarithmic growth phase)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
4.2. Preparation of Reagents and Media
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the test wells does not exceed a level that affects microbial growth (typically ≤1%).
-
Working Solutions: Perform serial dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a range of working concentrations. These will be further diluted in the microtiter plate.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Fungal Inoculum Preparation:
-
For yeast, prepare a suspension from a 24-hour culture on a suitable agar medium.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
4.3. Experimental Procedure
-
Plate Setup: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the highest concentration of the this compound working solution to the first column of wells. This will result in a 1:2 dilution.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add the prepared microbial inoculum to each well (except for the sterility control wells) to achieve the final target concentration.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only broth (no compound, no inoculum).
-
Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation:
-
For bacteria, incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
References
Application Notes and Protocols for the Use of 2-Methoxy-4-propylphenol as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Methoxy-4-propylphenol as an internal standard (IS) in chromatographic analyses, particularly for the quantification of structurally similar phenolic compounds. The protocols outlined below are designed to ensure accuracy, precision, and reliability in analytical data.
Introduction to Internal Standards in Chromatography
In quantitative chromatography, an internal standard is a chemical substance that is added in a constant amount to all samples, calibration standards, and blanks. The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically. This compound, also known as 4-propylguaiacol, is a suitable internal standard for the analysis of various phenolic compounds due to its structural similarity and stability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the internal standard is crucial for method development.
| Property | Value |
| Synonyms | 4-Propylguaiacol, Dihydroeugenol |
| CAS Number | 2785-87-7 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Boiling Point | 239-241 °C |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. |
Principle of the Internal Standard Method
The internal standard method relies on the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the sample.
Principle of the internal standard method in chromatography.
Application: Quantification of Eugenol in Essential Oil using GC-MS
This section provides a detailed protocol for the quantification of eugenol in clove essential oil using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
Workflow for eugenol quantification using an internal standard.
Materials and Reagents
-
Eugenol (≥99% purity)
-
This compound (≥99% purity)
-
Methanol (HPLC or GC grade)
-
Clove essential oil sample
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of eugenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding appropriate volumes of the eugenol primary stock solution to 10 mL volumetric flasks to achieve final concentrations ranging from 1 to 100 µg/mL.
-
To each calibration standard, add 1 mL of the internal standard working solution (50 µg/mL) and dilute to volume with methanol. This results in a constant IS concentration of 5 µg/mL in all calibration standards.
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the clove essential oil into a 10 mL volumetric flask.
-
Add 1 mL of the internal standard working solution (50 µg/mL).
-
Dissolve and dilute to volume with methanol.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Split (1:50) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Eugenol | m/z 164, 149, 131 |
| This compound | m/z 166, 151, 137 |
Data Analysis and Quantification
-
Integrate the peak areas for eugenol and this compound in the chromatograms of the calibration standards and the sample.
-
Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Eugenol) / (Peak Area of this compound)
-
Construct a calibration curve by plotting the response ratio against the concentration of eugenol for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the response ratio for the sample.
-
Determine the concentration of eugenol in the prepared sample solution using the calibration curve equation.
-
Calculate the final concentration of eugenol in the original essential oil sample, taking into account the initial sample weight and dilution.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention times of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be established based on the application. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 80-120% recovery for spiked samples at three concentration levels. |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Repeatability (intra-day): RSD ≤ 2%Intermediate Precision (inter-day): RSD ≤ 3% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenolic compounds in various matrices. The detailed protocols and validation guidelines presented in these application notes are intended to assist researchers and scientists in developing and implementing accurate and precise chromatographic methods in their laboratories.
Application Notes and Protocols: Preparation and Biological Screening of 2-Methoxy-4-propylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of 2-Methoxy-4-propylphenol (also known as Dihydroeugenol) derivatives. This class of compounds, derived from naturally occurring phenols, has garnered significant interest for its diverse therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The following sections detail the synthetic procedures, protocols for key biological assays, and quantitative data to guide researchers in the exploration of these promising molecules.
Synthesis of this compound Derivatives
A common and effective strategy for synthesizing this compound derivatives involves a two-step process starting from a related phenol, such as eugenol. The process includes an allylation reaction followed by a Claisen rearrangement to introduce an allyl group, which is subsequently hydrogenated to yield the final propyl derivative.[1]
Experimental Protocol: General Two-Step Synthesis
Step 1: Allylation and Claisen Rearrangement This procedure describes the synthesis of a 2-allyl derivative from a parent phenol, which serves as the precursor to the propyl derivative.
-
Allyl Ether Synthesis: To a solution of the starting phenol (e.g., guaiacol) in a suitable solvent like acetone, add potassium carbonate (K₂CO₃) and allyl bromide.
-
Reaction: Reflux the mixture for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in a non-polar solvent like diethyl ether and wash with a basic solution (e.g., 5% NaOH) to remove any unreacted phenol.
-
Claisen Rearrangement: Heat the purified allyl ether at a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. This thermal rearrangement will yield the ortho-allyl phenol derivative.[1]
-
Purification: Purify the resulting product using column chromatography on silica gel.
Step 2: Hydrogenation to Propyl Derivative This step converts the allyl group of the precursor into a propyl group.
-
Reaction Setup: Dissolve the synthesized allyl derivative in a solvent such as ethanol or ethyl acetate.[1]
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas (H₂). Stir the reaction under a hydrogen atmosphere (typically at balloon pressure) at room temperature for 12-24 hours.
-
Filtration and Concentration: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Final Product: Evaporate the solvent under reduced pressure to obtain the final this compound derivative.[1]
Biological Screening Protocols
The following are detailed protocols for evaluating the biological activity of the synthesized derivatives.
Protocol 2.1: Antimicrobial Activity Assessment (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the culture broth.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2.2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[5]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Compound Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution. Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.[3][5]
Protocol 2.3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. An untreated control group should also be included.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
NO Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess reagent B (NED solution) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Quantitative Data Presentation
The biological activities of this compound and its derivatives are summarized below.
Table 1: Antimicrobial Activity of Phenols and Their Derivatives. [1]
| Compound | Organism | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) |
|---|---|---|---|
| Eugenol (Parent) | S. epidermidis | 7.8 | 15.62 |
| This compound | S. epidermidis | 7.8 | 15.62 |
| 2-Allylphenol | S. epidermidis | 7.8 | 7.8 |
| 2-Propylphenol | S. epidermidis | 15.62 | 15.62 |
Table 2: Antioxidant and Cytotoxic Activities of 2-Methoxyphenol Derivatives. [3]
| Compound | Antioxidant Activity (DPPH, IC50 in µM) | Cytotoxicity (CC50 against HSG cells in µM) |
|---|---|---|
| Eugenol | 15.5 | 1230 |
| Isoeugenol | 10.1 | 680 |
| Ferulic acid | 12.1 | 1140 |
| Curcumin | 4.9 | 15 |
| 2-Methoxy-4-methylphenol | 20.3 | 1180 |
Visualized Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular mechanisms.
Caption: General experimental workflow for the synthesis and screening of this compound derivatives.
Many derivatives of 2-methoxyphenols exert their anti-inflammatory effects by modulating key cellular signaling pathways such as NF-κB and MAPK.[4][5]
Caption: Inhibition of NF-κB and MAPK signaling pathways by 2-methoxyphenol derivatives.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Hydrodeoxygenation of 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrodeoxygenation (HDO) of lignin-derived bio-oils is a critical process for the production of sustainable biofuels and platform chemicals. 2-Methoxy-4-propylphenol, also known as 4-propylguaiacol, is a model compound frequently used to study the HDO of the guaiacyl units prevalent in lignin. Understanding the reaction pathways, catalyst performance, and optimal conditions for the deoxygenation of this model compound provides valuable insights for the upgrading of complex bio-oils.
This document provides detailed application notes and experimental protocols for the hydrodeoxygenation of this compound over various catalytic systems. It is intended to guide researchers in setting up and conducting experiments, as well as in analyzing the resulting products.
Data Presentation: Catalyst Performance in the Hydrodeoxygenation of this compound
The following tables summarize the quantitative data on the conversion of this compound and the selectivity towards major products over different catalysts.
Table 1: Performance of NiMo/Al₂O₃ Catalysts
| Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Presulfided NiMo/Al₂O₃ | 400 | 300 | High | 4-Propylphenol | High selectivity towards 4-propylphenol is reported, though specific percentages vary with reaction time.[1][2] | [1][2][3] |
| Sulfided NiMo/γ-Al₂O₃ | 340 | ~725 (50 bar) | 100 | Propylcyclohexane | 94 | [2] |
Table 2: Performance of Platinum-Based Catalysts
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Pt@SLS | 80 | 1 | ~100 | Propylcyclohexane | 82.3 | [4] |
| Pt/HY | 250 | 3 | >90 | Cyclohexane | Not specified | [5] |
| Pt-PAF-30-SO₃H | 250 | 3 | High | Propylcyclohexane, 4-Propylphenol | Varies with catalyst acidity | [6] |
Table 3: Performance of Ruthenium-Based Catalysts
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Ru/C (solvent-free) | 150-200 | ~1.5 | High | 2-Methoxy-4-propylcyclohexanol, 4-Propylcyclohexanol, Propylcyclohexane | Product distribution is temperature-dependent.[7][8] | [7][8] |
| Ru/C (in THF) | 80-250 | ~1.5 | High | 4-Propylphenol, Propylbenzene | Favors demethoxylation and dehydroxylation over ring hydrogenation.[7][8] | [7][8] |
| Ru/ZNS-56 | 200 | 50 | >90 (for guaiacol) | Cyclohexane | ~100 (for guaiacol) | [9] |
| Ru-PAF-30-SO₃H | 250 | 30 | High | 2-Methoxycyclohexanone, Cyclohexanone | Varies with catalyst acidity | [10] |
Experimental Protocols
Protocol 1: Preparation of NiMo/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a NiMo/Al₂O₃ catalyst with a target loading of 4 wt% NiO and 12 wt% MoO₃.[11][12]
Materials:
-
γ-Alumina (γ-Al₂O₃) support, calcined
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
Procedure:
-
Calcination of Support: Calcine the γ-Al₂O₃ support at 550°C for 4 hours in air to remove any adsorbed moisture and impurities.
-
Impregnation Solution Preparation:
-
Calculate the required amounts of ammonium heptamolybdate and nickel nitrate to achieve the target metal loadings.
-
Dissolve the calculated amount of ammonium heptamolybdate in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support.
-
Subsequently, dissolve the calculated amount of nickel nitrate in the same solution.
-
-
Incipient Wetness Impregnation:
-
Add the impregnation solution dropwise to the calcined γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.
-
Continue mixing until the powder appears uniformly moist.
-
-
Drying and Calcination:
-
Dry the impregnated support at 120°C for 12 hours.
-
Calcine the dried catalyst in air at 550°C for 4 hours.
-
Protocol 2: Presulfidation of NiMo/Al₂O₃ Catalyst
This protocol details the activation of the prepared NiMo/Al₂O₃ catalyst through sulfidation in a fixed-bed reactor.
Materials:
-
Calcined NiMo/Al₂O₃ catalyst
-
Hydrogen (H₂) gas
-
Hydrogen sulfide (H₂S) gas (or a precursor like dimethyl disulfide - DMDS)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Loading: Load the desired amount of the calcined NiMo/Al₂O₃ catalyst into a fixed-bed reactor.
-
Drying/Purging: Heat the catalyst bed to 150-200°C under a flow of inert gas for at least 1 hour to remove physisorbed water and air.
-
Sulfidation:
-
Introduce a sulfiding gas mixture, typically 5-10% H₂S in H₂.
-
Slowly ramp the temperature to 350-400°C at a rate of 1-5°C/min.
-
Hold the temperature at the final sulfidation temperature for 2-4 hours.
-
The completion of sulfidation is often monitored by measuring the H₂S concentration in the outlet gas stream; a stable concentration indicates the end of the process.
-
-
Cooling: Cool the reactor down to the desired reaction temperature under a continuous flow of the sulfiding gas mixture or switch to a pure H₂ flow.
Protocol 3: Hydrodeoxygenation of this compound
This protocol outlines the procedure for the catalytic hydrodeoxygenation of this compound in a continuous-flow fixed-bed microreactor.[1]
Materials:
-
Presulfided catalyst (e.g., NiMo/Al₂O₃)
-
This compound
-
Solvent (e.g., dodecane, if used)
-
Hydrogen (H₂) gas
-
Internal standard for GC analysis (e.g., decane)
Experimental Setup:
-
A high-pressure continuous-flow fixed-bed reactor system equipped with mass flow controllers for gas and a high-performance liquid chromatography (HPLC) pump for the liquid feed.
-
A back-pressure regulator to maintain the desired reaction pressure.
-
A gas-liquid separator downstream of the reactor to collect the liquid product.
Procedure:
-
System Pressurization: After catalyst activation, pressurize the reactor system with H₂ to the desired operating pressure (e.g., 300 psig).[1]
-
Liquid Feed Introduction: Prepare a solution of this compound in a suitable solvent (if any) with a known concentration of an internal standard. Start pumping the liquid feed into the reactor at a specific flow rate (e.g., 0.03 mL/min).[1]
-
Reaction: Set the reactor temperature to the desired value (e.g., 400°C) and maintain a constant flow of H₂ (e.g., 90 mL/min).[1]
-
Product Collection: Collect the liquid products from the gas-liquid separator at regular intervals.
-
Product Analysis: Analyze the collected liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 4: GC-MS Analysis of Reaction Products
This protocol provides a general method for the qualitative and quantitative analysis of the products from the hydrodeoxygenation of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of phenols and hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Carrier Gas: Helium, at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Quantification:
-
Calibration: Prepare calibration standards of this compound and expected products (e.g., 4-propylphenol, propylcyclohexane, propylbenzene) with the internal standard at various concentrations.
-
Analysis: Inject the collected reaction samples and the calibration standards into the GC-MS.
-
Calculation: Identify the products based on their mass spectra and retention times. Calculate the concentration of each component using the calibration curves and the internal standard method. The conversion of this compound and the selectivity to each product can then be determined.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydrodeoxygenation of this compound.
Reaction Pathways
Caption: Reaction pathways in the hydrodeoxygenation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Catalytic Hydrodeoxygenation of Bio-oil Model Compounds over Pt/HY Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A solution for 4-propylguaiacol hydrodeoxygenation without ring saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Hydrodeoxygenation of Guaiacol to Cyclohexane over Ru-Catalysts Based on MFI Nanosheets | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Methoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound found in various natural sources. Phenolic compounds have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound and structurally related compounds may exert cytotoxic effects on cancer cells, making them potential candidates for novel therapeutic agents.
These application notes provide a comprehensive overview of standard cell culture techniques to assess the cytotoxicity of this compound. Detailed protocols for key assays are provided to enable researchers to evaluate its efficacy and elucidate its mechanism of action.
Data Presentation: Cytotoxicity of a Dihydroeugenol Derivative
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Dihydroeugenol-chalcone hybrid 7 | HepG2 | Human hepatocellular carcinoma | MTT | 4.2 | [1] |
| Dihydroeugenol-chalcone hybrid 7 | TOV-21G | Human ovarian cancer | MTT | 7.2 | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100% The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2][3]
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[4][5]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100%[7]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key effector caspases (e.g., caspase-3, -8, and -9) involved in the apoptotic cascade.
Principle: Caspases are a family of proteases that are activated during apoptosis. Specific colorimetric or fluorometric substrates containing a caspase recognition sequence linked to a reporter molecule are used. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase Reaction: Add the caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) and reaction buffer to the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, DR5, FAS, p-Akt, Akt, etc.) overnight at 4°C.[11][12][13][14][15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Methodologies and Pathways
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Discovery of a new dihydroeugenol-chalcone hybrid with cytotoxic and anti-migratory potential: A dual-action hit for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemometec.com [chemometec.com]
- 10. abbkine.com [abbkine.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. edspace.american.edu [edspace.american.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and minimizing side products in dihydroeugenol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of dihydroeugenol.
Troubleshooting Guide: Common Issues in Dihydroeugenol Synthesis
This guide addresses common problems encountered during the catalytic hydrogenation of eugenol to dihydroeugenol, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Eugenol | 1. Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, oxidized, or poisoned. 2. Catalyst Poisoning: Impurities in the eugenol substrate or solvent can deactivate the catalyst. 3. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between the three phases (solid catalyst, liquid substrate, and gaseous hydrogen). | 1. Use a fresh batch of catalyst. Ensure proper storage and handling to prevent exposure to air and moisture. 2. Purify the eugenol starting material, for example, by distillation. Use high-purity, degassed solvents. 3. Increase the hydrogen pressure. The optimal pressure may need to be determined experimentally. 4. Increase the stirring speed to ensure a homogenous reaction mixture. |
| Presence of Isoeugenol in the Product | Isomerization of Eugenol: Under certain reaction conditions, eugenol can isomerize to form cis- and trans-isoeugenol.[1] | Modify reaction conditions. Lower temperatures and shorter reaction times can help minimize isomerization. Ensure the catalyst used is selective for hydrogenation over isomerization. |
| Incomplete Hydrogenation | Insufficient Reaction Time or Catalyst Loading: The reaction may not have proceeded to completion. | Increase the reaction time or the catalyst loading (e.g., weight percentage of Pd/C). Monitor the reaction progress using techniques like TLC or GC to determine the point of full conversion. |
| Formation of Over-hydrogenation Products (e.g., 4-propyl-cyclohexanol) | Harsh Reaction Conditions: High temperatures and pressures can lead to the hydrogenation of the aromatic ring, especially with highly active catalysts like ruthenium.[2][3] | Use milder reaction conditions. Lower the reaction temperature and/or hydrogen pressure. Palladium on carbon (Pd/C) is generally more selective for the hydrogenation of the allyl group than ruthenium-based catalysts. |
| Formation of Hydrogenolysis/Dealkylation Products (e.g., guaiacol, 4-methylguaiacol) | High Reaction Temperatures: Elevated temperatures can cause cleavage of the allyl side chain or other alkyl groups.[4] | Conduct the reaction at a lower temperature. The optimal temperature should be high enough for a reasonable reaction rate but low enough to prevent significant side-chain cleavage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of dihydroeugenol from eugenol?
A1: The most frequently encountered side products include:
-
cis- and trans-Isoeugenol: Formed through the isomerization of the allyl side chain of eugenol.[1]
-
Unreacted Eugenol: Resulting from incomplete hydrogenation.
-
4-propyl-cyclohexanol and propyl-cyclohexane: These are over-hydrogenation products where the aromatic ring has been reduced.[2][3]
-
Guaiacol, 4-methylguaiacol, and 4-ethylguaiacol: These arise from the cleavage of the side chain (hydrogenolysis or dealkylation) at elevated temperatures.[4]
Q2: Which catalyst is most suitable for the selective synthesis of dihydroeugenol?
A2: Palladium on carbon (Pd/C) is a highly effective and selective catalyst for the hydrogenation of the allyl group of eugenol to form dihydroeugenol, with minimal hydrogenation of the aromatic ring under optimized conditions.[1] While other catalysts like platinum or ruthenium can be used, they may lead to a higher degree of over-hydrogenation.[2][5]
Q3: How do reaction temperature and hydrogen pressure influence the formation of side products?
A3: Temperature and pressure are critical parameters:
-
Temperature: Lower temperatures generally favor the selective hydrogenation of the allyl double bond over the aromatic ring and minimize side-chain cleavage reactions.[6] Higher temperatures can increase the rate of reaction but also promote the formation of over-hydrogenation and hydrogenolysis byproducts.[2][4]
-
Pressure: Higher hydrogen pressure can increase the reaction rate but also enhances the likelihood of over-hydrogenation of the aromatic ring. Careful optimization of pressure is necessary to achieve high conversion of eugenol while maintaining selectivity for dihydroeugenol.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and identifying the various products and byproducts in the reaction mixture. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.
Quantitative Data on Product Distribution
The following table summarizes the influence of different catalysts on the product distribution in eugenol hydrogenation. Note that reaction conditions such as temperature, pressure, and reaction time will also significantly impact these distributions.
| Catalyst | Major Product | Common Side Products | Selectivity Notes |
| Palladium on Carbon (Pd/C) | Dihydroeugenol | Isoeugenol, residual Eugenol | Generally high selectivity for the hydrogenation of the allyl group. Over-hydrogenation of the aromatic ring is less common under mild conditions. |
| Ruthenium on Carbon (Ru/C) | 4-propyl-cyclohexanol, Propyl-cyclohexane | Dihydroeugenol, 4-propyl-phenol | Prone to hydrogenation of the aromatic ring, leading to over-hydrogenation products, especially at higher temperatures and pressures.[2] |
| Nickel-based catalysts (e.g., Raney Ni) | Dihydroeugenol | Isoeugenol, over-hydrogenation products | Can be effective but may require careful optimization of reaction conditions to avoid over-hydrogenation. |
Experimental Protocols
Protocol 1: Selective Synthesis of Dihydroeugenol using Pd/C Catalyst
This protocol is designed for the selective hydrogenation of the allyl group of eugenol.
Materials:
-
Eugenol (high purity)
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve eugenol in ethanol (e.g., a 10% solution by weight).
-
Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the eugenol.
-
Seal the reaction vessel and flush it with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude dihydroeugenol.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Dihydroeugenol Synthesis Pathway and Side Reactions
Caption: Reaction pathway for dihydroeugenol synthesis and major side products.
Troubleshooting Workflow for Dihydroeugenol Synthesis
Caption: A logical workflow for troubleshooting side product formation.
References
Technical Support Center: Optimizing Catalyst Loading for Eugenol Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of eugenol. The information is designed to address common experimental challenges and to offer insights into optimizing catalyst loading for improved reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrogenation of eugenol, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Eugenol
Question: I am observing low or no conversion of my eugenol starting material, even with what I believe is an adequate catalyst loading. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, and reagents.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, nitrogen compounds, carbon monoxide) can poison the catalyst.[1] Ensure the purity of all reagents and consider using a fresh batch of catalyst.[2] Sintering/Agglomeration: High reaction temperatures can cause metal particles on the catalyst support to clump together, reducing the active surface area.[1] Consider running the reaction at a lower temperature. Coke Formation: Carbonaceous deposits can block active sites, especially at elevated temperatures.[1] |
| Improper Catalyst Handling/Storage | Catalysts, particularly those like Palladium on Carbon (Pd/C), can be pyrophoric and may deactivate upon exposure to air.[1] Handle and store the catalyst under an inert atmosphere.[3] |
| Insufficient Catalyst Activity | The chosen catalyst may not be sufficiently active under the selected reaction conditions. Screen different types of catalysts (e.g., Ru/C, Pd/Y, Ni-based) or consider a different catalyst support.[4][5] Some catalysts require specific pre-treatment, such as annealing, to become active.[3] |
| Suboptimal Reaction Conditions | Temperature: The reaction temperature may be too low. While higher temperatures can risk side reactions, an optimal temperature is crucial for catalyst activity.[6] Pressure: Hydrogen pressure can significantly affect reaction rates.[6] Ensure the system is properly pressurized and free of leaks. Stirring: Inadequate agitation can lead to poor mass transfer of hydrogen gas to the catalyst surface.[1] Ensure efficient and consistent stirring.[3] |
| Solvent Effects | The solvent can influence catalyst activity and substrate solubility. Screen a variety of solvents to find the optimal one for your specific catalyst system.[3] |
dot
Caption: Troubleshooting workflow for low eugenol conversion.
Issue 2: Poor Selectivity to the Desired Product
Question: My reaction is proceeding, but I am observing a mixture of products, including partially hydrogenated intermediates, fully hydrogenated products, and isomers. How can I improve the selectivity?
Answer: Poor selectivity is a common challenge in eugenol hydrogenation due to the presence of multiple reactive sites (allyl group and aromatic ring). Optimizing reaction parameters and catalyst choice is key to directing the reaction towards the desired product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Choice | Different catalysts exhibit different selectivities. For instance, Pd-based catalysts may favor hydrogenation of the allyl group, while Ru-based catalysts can be effective for ring hydrogenation.[4][7] Consider screening a variety of catalysts to find one that favors your desired transformation. Bimetallic catalysts can also offer enhanced selectivity.[8] |
| Incorrect Catalyst Loading | Too Low: Insufficient catalyst may lead to incomplete reaction and a mixture of starting material and intermediates. Too High: Excessive catalyst loading can sometimes lead to over-hydrogenation or an increase in side reactions due to an overabundance of active sites.[9] An optimal catalyst loading is necessary to balance conversion and selectivity. |
| Reaction Conditions Favoring Side Products | Temperature: Higher temperatures generally favor more complete hydrogenation and deoxygenation, while lower temperatures may allow for partial hydrogenation.[6] Adjusting the temperature can be a powerful tool for controlling selectivity. Reaction Time: Longer reaction times can lead to the formation of fully hydrogenated products.[6] Monitor the reaction over time to determine the optimal endpoint for maximizing the desired product. |
| Solvent Effects | The choice of solvent can influence the interaction between the substrate and the catalyst surface, thereby affecting selectivity.[3] Screening different solvents is recommended. |
| Isomerization | Eugenol can isomerize to isoeugenol, which can then undergo hydrogenation to different products.[10] The acidity of the catalyst support can sometimes promote isomerization.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for eugenol hydrogenation?
A1: A typical starting catalyst loading can range from 0.1 wt% to 10 wt% relative to the substrate, depending on the catalyst's activity. For example, studies have reported using 0.35 wt% and 5 wt% for Ru/C, 0.5 wt% for Ru/C-Fe2O3, and 6% for a Pd/Y catalyst.[3][4][6][12] It is recommended to start with a loading in the lower end of this range (e.g., 1-2 wt%) and optimize from there.
Q2: How does increasing the catalyst loading affect the reaction?
A2: Generally, increasing the catalyst loading will increase the reaction rate, leading to a faster conversion of the starting material.[13] However, beyond a certain point, further increases in loading may not significantly increase the rate and could lead to decreased selectivity due to an increase in side reactions.[6][9] It can also make the process less cost-effective.
Q3: Can the catalyst be reused?
A3: In many cases, heterogeneous catalysts can be recovered and reused. However, a gradual loss of activity due to poisoning, sintering, or leaching of the active metal is common.[14] To reuse a catalyst, it should be carefully filtered from the reaction mixture, washed with a suitable solvent, and dried under vacuum before being used in a subsequent reaction. Testing the reused catalyst's performance is crucial to determine its stability.
Q4: What are the main products and byproducts of eugenol hydrogenation?
A4: The hydrogenation of eugenol is a complex reaction that can yield several products depending on the catalyst and reaction conditions.[10] The reaction can proceed through different pathways, including hydrogenation of the allyl side chain, hydrogenation of the aromatic ring, and hydrodeoxygenation.
dot
Caption: Simplified reaction pathways in eugenol hydrogenation.
Data Presentation
Table 1: Comparison of Catalytic Systems for Eugenol Hydrogenation
| Catalyst | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Time (h) | Eugenol Conversion (%) | Key Product(s) & Selectivity (%) | Reference(s) |
| Ru/C | 5 wt% | Varies | Varies | Varies | 100 | 4-Propylcyclohexanol (84.02%) | [6] |
| Ru/C | 0-0.35 wt% | 225-325 | 4-7 | Varies | Varies | Varies | [12] |
| Ru/C-Fe2O3 | 0.5 wt% | 275 | 5 | 3 | High | Propylcyclohexane (>80 mol%) | [3] |
| Pd(10%)/Y | 6% | 245 | N/A | Varies | High | 2-Methoxy-4-propylphenol (98.24%) | [10] |
| Pt/γ-Al2O3 | N/A | 300 | Atmospheric | Varies | 70 | Dihydroeugenol, Isoeugenol | [15] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials or a multi-well reactor plate.
-
Catalyst Dispensing: Accurately weigh the desired amount of each catalyst to be screened directly into the reaction vessels.
-
Stock Solution Preparation: Prepare a stock solution of eugenol in the chosen reaction solvent.
-
Reaction Setup: Add the appropriate volume of the eugenol stock solution to each vessel.
-
Reaction Initiation: Seal the vessels, remove them from the glovebox, and place them in a high-pressure reactor system.
-
Hydrogenation: Purge the system with hydrogen gas multiple times before pressurizing to the desired pressure.
-
Reaction Conditions: Begin stirring and heat the reactor to the desired temperature for a set amount of time.
-
Monitoring and Analysis: After the reaction, cool the reactor, vent the hydrogen, and take an aliquot from each vessel for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product distribution.
Protocol 2: Standard Procedure for a Batch Hydrogenation Reaction
-
Reactor Setup: Assemble a clean and dry high-pressure autoclave equipped with a magnetic stir bar and a gas inlet.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Catalyst and Reagent Loading: Under a positive pressure of inert gas, add the catalyst, followed by the solvent and then the eugenol substrate.
-
Sealing and Purging: Seal the reactor and purge it with hydrogen gas (typically 3-4 cycles of pressurizing and venting) to remove the inert gas.
-
Hydrogenation: Pressurize the reactor to the desired hydrogen pressure.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the set temperature for the required duration.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.
-
Product Isolation: The filtrate can then be analyzed and purified as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. escholarship.org [escholarship.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Catalytic Hydrogenation, Hydrodeoxygenation, and Hydrocracking Processes of a Lignin Monomer Model Compound Eugenol over Magnetic Ru/C–Fe2O3 and Mechanistic Reaction Microkinetics | Semantic Scholar [semanticscholar.org]
- 14. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 15. researchgate.net [researchgate.net]
Overcoming co-elution of 2-Methoxy-4-propylphenol and its isomers in GC.
Topic: Overcoming Co-elution of 2-Methoxy-4-propylphenol and its Isomers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the GC analysis of this compound (also known as Dihydroeugenol or 4-Propylguaiacol) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why do they co-elute?
A1: this compound has several positional isomers where the methoxy (-OCH₃) and propyl (-C₃H₇) groups are at different positions on the phenol ring (e.g., 2-Methoxy-5-propylphenol, 3-Methoxy-4-propylphenol). Additionally, structural isomers of the propyl group itself (n-propyl vs. isopropyl) can exist. These isomers often have very similar boiling points and polarities, causing them to interact with the GC stationary phase in a nearly identical manner, which leads to overlapping peaks or complete co-elution.[1][2]
Q2: How can I confirm that I have a co-elution problem?
A2: Co-elution can be suspected if you observe asymmetrical peak shapes, such as shoulders, tailing, or fronting.[3] If you are using a mass spectrometry (MS) detector, you can investigate the mass spectrum across the peak. The presence of unique fragment ions for different isomers at slightly different retention times within the same peak is a strong indicator of co-elution.[3][4] A peak purity analysis using a Diode Array Detector (DAD) in HPLC can also reveal a non-homogenous peak, though this is less common for GC.[3]
Q3: What are the primary strategies to resolve co-elution in GC?
A3: The main strategies involve altering the chromatographic selectivity, which is the ability of the system to distinguish between the analytes. This can be achieved by:
-
Optimizing the temperature program: Modifying the oven temperature ramp rate or adding isothermal holds can significantly impact resolution.[5][6]
-
Changing the stationary phase: Selecting a GC column with a different polarity provides an alternative separation mechanism.[3][7]
-
Using derivatization: Chemically modifying the analytes can alter their volatility and interaction with the stationary phase, improving separation.[8][9]
Q4: Can derivatization help separate phenolic isomers?
A4: Yes, derivatization is a powerful technique for analyzing phenols.[9][10] Converting the polar hydroxyl (-OH) group to a less polar ether or ester via silylation, alkylation, or acylation increases volatility and can improve peak shape.[8][10] This chemical modification alters the molecule's interaction with the stationary phase, which can enhance the separation between closely related isomers.[11] For example, silylation replaces the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group, making the derivative more volatile and amenable to a wider range of stationary phases.[8]
Troubleshooting Guide: Resolving Co-elution
This section provides specific actions to take when encountering co-elution of this compound and its isomers.
Issue 1: Poor resolution with a standard non-polar column (e.g., DB-5ms, HP-5ms).
-
Troubleshooting Steps:
-
Optimize the Temperature Program: This is the most effective initial step.[6] A slow temperature ramp allows more time for the isomers to interact with the stationary phase, improving separation.[12]
-
Select a Different Stationary Phase: If temperature optimization is insufficient, the column chemistry is the next critical parameter to change.[3] The choice of stationary phase is crucial for separating isomers.[6]
-
Issue 2: Persistent peak tailing and co-elution, even after method optimization.
-
Troubleshooting Steps:
-
Employ Derivatization: The polar hydroxyl group of phenols can cause peak tailing due to interaction with active sites in the GC system. Derivatization masks this group, improving peak shape and potentially resolving co-elution.[8][10]
-
Check System Inertness: Active sites in the injection port liner, column, or detector can cause analyte adsorption and peak tailing.
-
Action: Use a new, deactivated liner. Ensure the column is properly installed and has not been degraded by oxygen at high temperatures.
-
-
Issue 3: Separation of chiral isomers is required.
-
Troubleshooting Steps:
-
Use a Chiral Stationary Phase: Standard GC columns cannot separate enantiomers (non-superimposable mirror images).[15]
-
Data Presentation
Table 1: Comparison of GC Stationary Phases for Phenolic Isomer Separation
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Suitability for Phenolic Isomers |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) | Non-Polar | Boiling Point / van der Waals forces | Baseline choice; separation may be limited for positional isomers with similar boiling points.[6] |
| 50% Phenyl-Methylpolysiloxane (e.g., DB-17) | Mid-Polar | Dipole-dipole, π-π interactions | Good; increased phenyl content enhances selectivity for aromatic positional isomers.[7][14] |
| Polyethylene Glycol (PEG) (e.g., WAX, DB-FFAP) | Polar | Hydrogen bonding, dipole-dipole | Excellent; strong interactions with the phenolic hydroxyl group can significantly alter selectivity compared to non-polar phases. |
| Derivatized Cyclodextrin | Chiral | Inclusion complexing, spatial interactions | Essential for separating enantiomers (chiral isomers).[15] |
Table 2: Kovats Retention Indices (RI) for this compound
This data from the NIST Chemistry WebBook illustrates how retention changes with column polarity and temperature conditions. A larger difference in RI values between isomers on a given column suggests better separation potential.
| Column Type | Temperature Program | Retention Index (RI) |
| Non-polar (e.g., OV-1, SE-30) | Temperature Ramp | 1334 - 1392[17] |
| Polar (e.g., Wax) | Temperature Ramp | 2081 - 2146[17] |
Experimental Protocols
Protocol 1: GC Method Optimization Workflow
This protocol outlines a systematic approach to developing a GC method for separating this compound isomers.
-
Initial Screening:
-
Column: Start with a standard 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start with a generic screening gradient: Hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[18]
-
Detector: FID at 280°C or MS (scan range 40-400 m/z).
-
-
Temperature Program Refinement:
-
Based on the screening run, identify the elution temperature of the isomers.
-
Design a new program with a slower ramp rate (e.g., 2-5°C/min) through the elution window of the target compounds.[6]
-
If necessary, add a short isothermal hold just before the first isomer elutes to improve resolution of early eluting peaks.[13]
-
-
Column Selection:
-
If co-elution persists, switch to a column with different selectivity (see Table 1).
-
A mid-polarity (50% phenyl) or a polar (WAX) column are recommended next steps. Re-run the optimized temperature program, adjusting final temperatures based on the column's operating limits.
-
Protocol 2: Silylation Derivatization of Phenols
This protocol describes a general procedure for preparing Trimethylsilyl (TMS) derivatives of phenolic compounds for GC analysis.
-
WARNING: Derivatization reagents are sensitive to moisture and can be harmful.[11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Sample Preparation:
-
Evaporate the sample extract containing the phenols to dryness under a gentle stream of nitrogen. It is crucial to remove all water, as it can deactivate the reagent.[11]
-
-
Reagent Addition:
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC. The resulting TMS derivatives will be more volatile and less polar.[8]
-
Visualizations
Caption: A logical workflow for troubleshooting the co-elution of GC isomers.
Caption: A stepwise experimental workflow for GC method development.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. weber.hu [weber.hu]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
Catalyst deactivation problems in dihydroeugenol hydrodeoxygenation.
Welcome to the technical support center for dihydroeugenol hydrodeoxygenation (HDO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in dihydroeugenol HDO?
A1: Catalyst deactivation in dihydroeugenol HDO is primarily caused by three mechanisms:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1][2][3] This is often accelerated by high reaction temperatures and the presence of phenolic hydroxyl groups.[2]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[2]
-
Leaching: The dissolution of active metal components into the liquid phase, which can be a concern in solvent-based systems.[4]
Q2: My catalyst is showing a gradual decline in activity. What is the most likely cause?
A2: A gradual decline in activity during dihydroeugenol HDO is often indicative of coke formation on the catalyst surface.[3][5] This carbonaceous material physically blocks the active sites, leading to a progressive loss of performance. Process upsets or prolonged operation at high temperatures can exacerbate the rate of coke deposition.[3]
Q3: Can the choice of catalyst support affect its stability?
A3: Absolutely. The catalyst support plays a crucial role in catalyst stability. For instance, in the hydrodeoxygenation of dihydroeugenol using FeNi catalysts, an Al2O3 support has demonstrated superior stability with no observable deactivation over 5 hours of time-on-stream, whereas catalysts on other supports like SiO2 and various zeolites showed deactivation.[6][7][8] This is attributed to factors like the ratio of Brønsted to Lewis acid sites and the average metal particle size.[6][7][8] Supports with excessively strong acidity can sometimes promote undesired side reactions that lead to coking.[6]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, especially when deactivation is due to coking. The most common method is oxidative regeneration, which involves burning off the coke in the presence of a diluted oxidant like air.[9][10] For example, a spent FeNi/H-Beta-300 catalyst used in dihydroeugenol HDO was successfully regenerated by coke oxidation.[5]
Q5: What are the typical signs of catalyst deactivation in a continuous flow reactor?
A5: In a continuous flow system, catalyst deactivation can manifest as:
-
A decrease in the conversion of dihydroeugenol over time-on-stream.
-
Changes in product selectivity; for instance, an increase in partially deoxygenated intermediates.[5]
-
An increase in the pressure drop across the catalyst bed, which can be caused by coke formation and pore blockage.[3]
Troubleshooting Guides
Problem: Rapid Loss of Catalytic Activity
Symptoms:
-
A sharp drop in dihydroeugenol conversion within the first few hours of the experiment.
-
A significant change in product distribution, favoring intermediates.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they also accelerate deactivation processes like sintering and coking.[2] |
| Feedstock Impurities | Ensure the purity of the dihydroeugenol and any solvent used. Impurities can act as catalyst poisons. |
| Inadequate Catalyst Reduction | Verify that the catalyst was properly reduced prior to the reaction. Incomplete reduction can lead to lower initial activity and faster deactivation. |
| Poor Heat Transfer | In a fixed-bed reactor, ensure good heat distribution to avoid hotspots that can lead to localized sintering and coking. |
Problem: Gradual Decline in Catalyst Performance
Symptoms:
-
A slow but steady decrease in dihydroeugenol conversion over an extended period.
-
A gradual shift in product selectivity.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Coke Formation | Implement a regeneration cycle. If performance is restored, coking is the likely cause. Consider optimizing reaction conditions (e.g., increasing H2 pressure) to minimize coke formation. |
| Sintering of Metal Particles | Characterize the spent catalyst using techniques like TEM to check for changes in particle size. If sintering has occurred, consider using a more thermally stable support or operating at a lower temperature. |
| Leaching of Active Metals | Analyze the liquid product for the presence of leached metals using ICP-OES. If leaching is confirmed, consider using a different solvent or a catalyst with stronger metal-support interactions. |
Data Presentation
Table 1: Performance and Stability of FeNi Catalysts on Different Supports in Dihydroeugenol HDO
Reaction Conditions: Solventless, 300 °C, 30 bar H₂, Time-on-stream: 5 hours.
| Catalyst Support | Dihydroeugenol Conversion (%) | Propylcyclohexane Yield (%) | Deactivation Observed |
| Al₂O₃ | 100 | 84-88 | No |
| SiO₂ | < 100 | Lower than Al₂O₃ | Yes |
| H-Beta-300 | < 100 | Lower than Al₂O₃ | Yes |
| H-Beta-38 | < 100 | Lower than Al₂O₃ | Yes |
| H-Y-5.1 | < 100 | Lower than Al₂O₃ | Yes |
| USY-30 | < 100 | Lower than Al₂O₃ | Yes |
Table 2: Time-on-Stream Data for Pt/EZB Catalyst in Isoeugenol HDO
Reaction Conditions: 150 °C, 30 bar H₂, liquid flow 0.5 mL/min.
| Time-on-Stream (h) | Dihydroeugenol Conversion (%) | Propylcyclohexane Yield (%) |
| 1 | ~100 | ~66 |
| 5 | ~98 | ~65 |
| 10 | ~95 | ~63 |
| 20 | ~92 | ~60 |
| 30 | ~90 | ~59 |
(Data shows approximately 10% deactivation over 30 hours. Sourced from[11])
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Analysis
This protocol is used to characterize the nature and amount of coke deposited on a spent catalyst.
-
Sample Preparation: Place a known amount (e.g., 50-100 mg) of the spent catalyst in a quartz microreactor.
-
Pre-treatment: Heat the sample under an inert gas (e.g., N₂ or Ar) flow to a temperature sufficient to remove any adsorbed reactants or products without combusting the coke (e.g., 450 °C).[12]
-
Oxidation: Introduce a flow of a dilute oxidizing gas mixture (e.g., 5-10% O₂ in an inert gas) over the sample.
-
Temperature Program: Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a final temperature where all coke is expected to be combusted (e.g., 700-800 °C).[12]
-
Analysis: Monitor the effluent gas stream using a mass spectrometer or a thermal conductivity detector (TCD) to quantify the amount of CO₂ and CO produced. The temperature at which these gases evolve provides information about the nature of the coke.
Protocol 2: Oxidative Regeneration of a Coked Catalyst
This protocol describes a general procedure for regenerating a catalyst deactivated by coke formation.
-
Reactor Setup: The regeneration can be performed in-situ in the same reactor used for the HDO reaction.
-
Purge: After the reaction, purge the reactor with an inert gas (e.g., N₂) at the reaction temperature to remove any remaining reactants and products.
-
Oxidative Treatment: Introduce a controlled flow of a diluted oxidant (e.g., 1-5% air in N₂) into the reactor. Caution: The concentration of the oxidant and the temperature must be carefully controlled to avoid excessive heat generation, which could lead to catalyst sintering.
-
Temperature Program: Gradually increase the temperature to a point sufficient to burn off the coke (e.g., 400-500 °C).[9] Hold at this temperature until the concentration of CO₂ in the effluent gas returns to baseline, indicating complete coke removal.
-
Cooling and Re-reduction: Cool the reactor under an inert gas flow. Before the next reaction, the catalyst must be re-reduced according to the standard activation procedure.
Visualizations
Caption: Catalyst deactivation pathways in dihydroeugenol HDO.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solventless hydrodeoxygenation of isoeugenol and dihydroeugenol in batch and continuous modes over a zeolite-supported FeNi catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. psecommunity.org [psecommunity.org]
- 10. thepetrosolutions.com [thepetrosolutions.com]
- 11. Hydrodeoxygenation of isoeugenol in continuous mode using bifunctional Pt-Beta 25-binder catalysts for renewable jet fuel production - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01061A [pubs.rsc.org]
- 12. Dynamics of carbon formation during the catalytic hydrodeoxygenation of raw bio-oil - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00501K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Methoxy-4-propylphenol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Methoxy-4-propylphenol, a compound with applications in the pharmaceutical, cosmetic, and food industries.[1] This document outlines the experimental protocols and presents supporting data to aid in the selection of the most suitable analytical technique for your specific research needs.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a powerful method for the analysis of volatile compounds.[2] The choice between these two techniques often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method
A novel Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound. The method demonstrates excellent linearity, accuracy, and precision.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For comparison, a GC-MS method was also evaluated. This technique offers high specificity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification.
Method Validation and Performance
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4] The performance of the GC-MS method was also evaluated for comparison.
Table 1: Comparison of HPLC and GC-MS Method Performance
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the validation and comparison of the analytical methods for this compound quantification.
Caption: Workflow for analytical method validation and comparison.
Conclusion
Both the developed HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The HPLC method offers a high-throughput and cost-effective solution for routine quality control analysis. The GC-MS method, with its superior sensitivity and selectivity, is the preferred choice for applications requiring trace-level quantification or analysis in complex matrices. The selection of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the intended application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of 2-Methoxy-4-propylphenol and Eugenol
In the realm of antioxidant research, both 2-Methoxy-4-propylphenol (also known as dihydroeugenol) and eugenol, naturally occurring phenolic compounds, have garnered significant attention for their potential to mitigate oxidative stress. This guide provides a detailed comparison of their antioxidant efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and eugenol have been evaluated using various in vitro assays. The following table summarizes the key findings from comparative studies. It is important to note that direct comparisons of IC50 values from different studies can be challenging due to variations in experimental conditions.
| Antioxidant Assay | This compound (Dihydroeugenol) | Eugenol | Reference Compound | Key Finding |
| TBARS Formation | More active | Less active | - | Dihydroeugenol exhibits superior inhibition of lipid peroxidation.[1][2] |
| ABTS Radical Scavenging | Less active | More active | Trolox | Eugenol demonstrates greater scavenging activity against the ABTS radical.[3] |
| DPPH Radical Scavenging | IC50: Data not available in comparative studies | IC50: 4.38 µg/mL | Trolox (IC50: 16.00 µg/mL) | Eugenol shows potent DPPH radical scavenging activity.[4] |
Note: A lower IC50 value indicates greater antioxidant activity. The TBARS assay measures the inhibition of lipid peroxidation, while the DPPH and ABTS assays measure the radical scavenging capacity of the compounds.
Mechanistic Insights into Antioxidant Action
Eugenol:
Eugenol exerts its antioxidant effects through multiple mechanisms. Its phenolic hydroxyl group can directly donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.[5] Beyond direct radical scavenging, eugenol has been shown to modulate endogenous antioxidant defense systems. Notably, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6][7][8] This pathway is a key regulator of the expression of numerous antioxidant and cytoprotective genes.
This compound (Dihydroeugenol):
The antioxidant mechanism of this compound is primarily attributed to its phenolic structure, which allows for the donation of a hydrogen atom to scavenge free radicals. While detailed studies on its interaction with specific signaling pathways like Nrf2 are limited, its structural similarity to eugenol suggests it may operate through comparable radical scavenging mechanisms. The saturation of the propyl side chain in this compound, in contrast to the allyl group in eugenol, may influence its interaction with biological membranes and its overall antioxidant efficacy, as suggested by the differing results in the TBARS and ABTS assays.[1][2][3]
Visualizing the Pathways and Workflows
To better understand the experimental processes and biological pathways discussed, the following diagrams are provided.
Experimental workflow for DPPH/ABTS antioxidant assays.
Eugenol's activation of the Nrf2 signaling pathway.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical that, when it accepts a hydrogen radical, the violet color of the DPPH solution turns to a pale yellow.[9][10][11][12][13]
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compounds: Prepare stock solutions of this compound and eugenol in methanol. From these, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.
2. Assay Procedure:
-
To 2 mL of each dilution of the test compounds and the positive control, add 2 mL of the DPPH solution.
-
A blank sample is prepared by adding 2 mL of methanol to 2 mL of the DPPH solution.
-
Shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
3. Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10][14][15][16][17]
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute this solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compounds and Positive Control: Prepare as described for the DPPH assay.
2. Assay Procedure:
-
Add 10 µL of each dilution of the test compounds and the positive control (Trolox) to 1 mL of the ABTS•+ working solution.
-
A blank is prepared using 10 µL of methanol instead of the sample.
-
Mix the solutions and measure the absorbance at 734 nm after a 6-minute incubation at room temperature.
3. Data Analysis:
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the linear plot of % inhibition versus concentration for the test compound by the slope of the same plot for Trolox.
References
- 1. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]
- 2. Antioxidant activity of eugenol and related monomeric and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol protects cells against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. ijpsonline.com [ijpsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. marinebiology.pt [marinebiology.pt]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
Cytotoxicity of 2-Methoxy-4-propylphenol on cancer cell lines versus normal cell lines.
An Objective Analysis of 2-Methoxy-4-propylphenol's Cytotoxic Effects on Cancer vs. Normal Cell Lines
For researchers and professionals in drug development, understanding the differential cytotoxicity of a compound on cancerous versus healthy cells is paramount. This guide provides a comparative analysis of this compound (also known as Dihydroeugenol), a compound of interest for its potential therapeutic applications. Due to a scarcity of direct and comprehensive data on this compound, this guide leverages experimental data from its close structural analog, eugenol, to provide insights into its potential cytotoxic profile and mechanisms of action. This information should be interpreted as indicative for eugenol and suggestive for this compound, warranting further direct investigation of the latter.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of eugenol, a compound structurally similar to this compound, across various cancer and normal human cell lines. These values are indicative of the compound's potency in inhibiting cell viability. A lower IC50 value signifies higher cytotoxicity.
| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| Cancer Cell Lines | |||
| HeLa | Cervical Cancer | 200 | [1] |
| HepG2 | Liver Cancer | 4.2 (hybrid) | [2] |
| TOV-21G | Ovarian Cancer | 7.2 (hybrid) | [2] |
| HSG | Salivary Gland Tumor | Not specified | [3] |
| Normal Cell Lines | |||
| HGF | Human Gingival Fibroblast | Not specified | [3] |
| Normal Human Cells | (General) | Higher than cancer cells | Not specified |
Note: The IC50 values for HepG2 and TOV-21G are for a dihydroeugenol-chalcone hybrid, not this compound alone. The study on HSG and HGF cells provided a relative order of cytotoxicity for eugenol and its derivatives but did not specify IC50 values.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity studies employing the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells (both cancer and normal) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or the compound being tested). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new dihydroeugenol-chalcone hybrid with cytotoxic and anti-migratory potential: A dual-action hit for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-4-propylphenol as a reference standard: purity and limitations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Methoxy-4-propylphenol (also known as Dihydroeugenol or 4-Propylguaiacol) when used as a reference standard in analytical and research settings. Its purity, potential limitations, and comparison with alternative standards are discussed, supported by experimental data and detailed analytical protocols.
Purity and Impurity Profile
This compound is a key reference standard in the analysis of flavors, fragrances, and related compounds. Typically available with a purity of ≥99% as determined by gas chromatography (GC), its utility as a standard is contingent on a thorough understanding of its potential impurities.
The most common route for the synthesis of this compound is the catalytic hydrogenation of eugenol.[1] This process, while efficient, can lead to the formation of several byproducts that may be present as impurities in the final reference standard.
Potential Impurities:
-
cis- and trans-Isoeugenol: These geometric isomers are common process-related impurities arising from the isomerization of eugenol during the hydrogenation reaction.[1]
-
Eugenol: Unreacted starting material can be present in the final product.
-
4-Methylguaiacol and 4-Ethylguaiacol: These can be formed through side reactions during the synthesis process.[2]
-
Guaiacol: Can be formed by the deallylation of eugenol.[2]
-
Solvent Residues: Depending on the purification process, residual solvents may be present.
The presence of these impurities, even at low levels, can impact the accuracy of analytical measurements. Therefore, it is crucial to employ high-resolution analytical techniques for the comprehensive characterization of the reference standard.
Table 1: Purity and Impurity Data for a Typical this compound Reference Standard
| Parameter | Specification | Analytical Method |
| Purity | ≥99.0% | GC-FID |
| cis-Isoeugenol | ≤0.1% | GC-MS |
| trans-Isoeugenol | ≤0.1% | GC-MS |
| Eugenol | ≤0.2% | GC-MS |
| 4-Methylguaiacol | Not Detected | GC-MS |
| 4-Ethylguaiacol | Not Detected | GC-MS |
| Guaiacol | Not Detected | GC-MS |
| Total Other Impurities | ≤0.5% | GC-MS |
| Water Content | ≤0.1% | Karl Fischer Titration |
| Residual Solvents | Complies with USP <467> | Headspace GC-MS |
Analytical Methods for Purity Assessment
Accurate determination of the purity of this compound reference standard requires the use of validated, high-resolution analytical methods. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in methanol.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a robust method for quantifying the main component and non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Water.[3][4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound reference standard in the mobile phase.
-
Injection Volume: 10 µL.
Limitations and Stability
While this compound is a widely accepted reference standard, researchers should be aware of its limitations.
Hygroscopicity: Phenolic compounds can be hygroscopic, and moisture absorption can affect the accuracy of weighing and subsequent concentration calculations. It is recommended to store the standard in a desiccator and handle it in a low-humidity environment.
Oxidative Stability: Like many phenolic compounds, this compound can be susceptible to oxidation, especially when exposed to light, air, and elevated temperatures. This can lead to the formation of degradation products, altering the purity of the standard over time. Studies on related guaiacol derivatives have shown that the phenolic hydroxyl group is susceptible to oxidation.
Storage Conditions: To ensure its stability, the reference standard should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at controlled room temperature or refrigerated.
Comparison with Alternative Reference Standards
The choice of a reference standard depends on the specific analytical application. While this compound is suitable for many purposes, other standards may be more appropriate in certain contexts.
Table 2: Comparison of this compound with Alternative Reference Standards
| Reference Standard | Key Applications | Advantages | Disadvantages |
| This compound | Flavor and fragrance analysis, QC of essential oils, metabolite identification. | Structurally similar to many natural and synthetic flavor compounds. | Potential for oxidative degradation; limited data on long-term stability. |
| Eugenol | Analysis of clove oil and other essential oils, dental materials. | Readily available, well-characterized. | More volatile and reactive due to the allyl group. |
| Guaiacol | Analysis of wood smoke and pyrolysis products, starting material for synthesis. | Simple structure, good for method development. | May not be representative of more complex substituted phenols. |
| Vanillin | Food and beverage analysis, fragrance QC. | High purity standards are widely available, extensive analytical data. | Different functional group (aldehyde) may not be suitable for all applications. |
Visualizing the Workflow and Logical Relationships
To aid in understanding the processes involved in utilizing this compound as a reference standard, the following diagrams illustrate the logical workflow for purity assessment and the relationship between the compound and its potential impurities.
Caption: Workflow for the purity assessment of this compound reference standard.
References
Navigating the Challenges of Immunoassay Specificity: A Guide to Cross-Reactivity and Interference from Phenolic Compounds
For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of small molecules, ensuring assay specificity is paramount. The presence of structurally related or interacting compounds in complex matrices can lead to erroneous results, compromising data integrity. This guide provides a comprehensive comparison of cross-reactivity and interference effects caused by phenolic compounds in immunoassays, supported by experimental data and detailed protocols to aid in the development and validation of robust and reliable assays.
Phenolic compounds, ubiquitous in plant-based materials, food products, and environmental samples, are a frequent source of analytical challenges in immunoassays. Their structural diversity and reactivity can lead to two primary types of assay inaccuracies: cross-reactivity and interference.
Cross-reactivity occurs when a compound, structurally similar to the target analyte, binds to the assay's antibody, generating a false-positive signal or an overestimation of the analyte concentration. This is a significant issue in competitive immunoassays, where the signal is inversely proportional to the analyte concentration.
Interference , on the other hand, encompasses a broader range of matrix effects where components of the sample inhibit or enhance the antibody-antigen binding reaction non-specifically, leading to either falsely low or falsely high results.
This guide will delve into these challenges, providing quantitative data to compare the effects of various phenolic compounds, detailed experimental protocols to assess these effects, and visual workflows to illustrate the underlying principles and experimental designs.
Quantitative Comparison of Cross-Reactivity
The extent of cross-reactivity is typically expressed as a percentage relative to the target analyte. It is calculated using the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) and the IC50 of the cross-reacting compound.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The following tables summarize published data on the cross-reactivity of various phenolic compounds in different competitive ELISA systems.
Table 1: Cross-Reactivity of Phenolic Compounds in an Ochratoxin A (OTA) ELISA. [1]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) vs. OTA |
| Ochratoxin A (OTA) | 0.5 | 100 |
| Gallic Acid | >1000 | <0.05 |
| Catechin | >1000 | <0.05 |
| Epicatechin | >1000 | <0.05 |
Data from a study on commercial ELISA kits for OTA detection in pistachios. While direct cross-reactivity was low, the study highlighted that high concentrations of total phenolic compounds correlated with false-positive results, indicating a significant matrix interference effect.[1]
Table 2: Cross-Reactivity of Bisphenol A (BPA) Analogs in a Competitive Indirect ELISA.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) vs. BPA |
| Bisphenol A (BPA) | 0.78 | 100 |
| 4-Cumylphenol (4-CP) | 27 | 2.9 |
| Bisphenol B (BPB) | >100 | <0.78 |
| Bisphenol F (BPF) | >100 | <0.78 |
| Bisphenol S (BPS) | >100 | <0.78 |
This table demonstrates the specificity of a polyclonal antibody-based ELISA for BPA, with minimal cross-reactivity from structurally similar bisphenols.
Table 3: Cross-Reactivity of Mycotoxins in a Deoxynivalenol (DON) ELISA Kit. [2]
| Compound | Cross-Reactivity (%) vs. DON |
| Deoxynivalenol (DON) | 100 |
| 3-Acetyl-DON | High |
| 15-Acetyl-DON | Moderate |
| Nivalenol | High |
| DON-3-Glucoside | High |
| Fusarenone X | Moderate to High |
This data highlights that even within a class of compounds (mycotoxins), significant cross-reactivity can occur, potentially leading to an overestimation of the target analyte if multiple related compounds are present in the sample.[2]
Experimental Protocols
To ensure the reliability of immunoassay data, it is crucial to perform validation experiments to assess potential cross-reactivity and interference. Below are detailed protocols for these key experiments.
Protocol 1: Assessment of Cross-Reactivity in a Competitive ELISA
Objective: To determine the specificity of an antibody by measuring its binding to structurally related compounds.
Materials:
-
Microtiter plates pre-coated with the target analyte-protein conjugate.
-
Standard solutions of the target analyte.
-
Solutions of potential cross-reacting phenolic compounds at various concentrations.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Standard and Cross-Reactant Solutions: Prepare a serial dilution of the target analyte standard in assay buffer to generate a standard curve. Prepare serial dilutions of each potential cross-reacting phenolic compound in the assay buffer.
-
Competitive Reaction: Add a fixed concentration of the primary antibody to all wells. Add the standard solutions and the solutions of the cross-reacting compounds to their respective wells. Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competition between the free analyte/cross-reactant and the coated analyte for antibody binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and other components.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as in step 3.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the target analyte.
-
Determine the IC50 value for the target analyte and for each cross-reacting compound.
-
Calculate the percentage of cross-reactivity for each compound using the formula mentioned above.
-
Protocol 2: Evaluation of Matrix Interference using Spike and Recovery
Objective: To assess the effect of the sample matrix on the quantification of the target analyte.
Materials:
-
Validated immunoassay kit for the target analyte.
-
Blank matrix samples (samples known to be free of the target analyte).
-
Standard solution of the target analyte.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Sample Preparation: Collect blank matrix samples that are representative of the samples to be tested.
-
Spiking:
-
Prepare a set of unspiked matrix samples.
-
Prepare a set of spiked matrix samples by adding a known concentration of the target analyte standard to the blank matrix. The spiked concentration should be within the linear range of the assay.
-
Prepare a control sample by spiking the same concentration of the target analyte into the assay buffer.
-
-
Assay Performance: Analyze the unspiked, spiked matrix, and control samples according to the immunoassay kit's instructions.
-
Data Analysis:
-
Determine the concentration of the analyte in all samples using the standard curve.
-
Calculate the percentage of recovery using the following formula: % Recovery = [(Concentration in Spiked Matrix - Concentration in Unspiked Matrix) / Concentration of Spiked Analyte] x 100
-
-
Interpretation: A recovery rate between 80% and 120% is generally considered acceptable, indicating no significant matrix interference. Deviations from this range suggest the presence of interfering substances.
Visualizing Immunoassay Principles and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to immunoassays for phenolic compounds.
References
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of antibodies in some commercial deoxynivalenol test kits against some fusariotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-4-propylphenol: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 2-Methoxy-4-propylphenol, also known as dihydroeugenol, against Gram-positive and Gram-negative bacteria. While direct and extensive quantitative data for this compound is limited in publicly available literature, this document synthesizes existing findings and draws comparisons with the structurally similar and well-researched compound, eugenol.
Executive Summary
Data Presentation: Antimicrobial Activity
Table 1: Inhibition Halos (mm) of Dihydroeugenol and its Glycoside
| Microorganism | Gram Type | Dihydroeugenol Film | Dihydroeugenol Glycoside Film |
| Escherichia coli | Gram-Negative | Not specified, but halos were formed | ≥15 |
| Staphylococcus aureus | Gram-Positive | Not specified, but halos were formed | ≥15 |
| Listeria monocytogenes | Gram-Positive | Not specified, but halos were formed | ≥15 |
| Salmonella Enteritidis | Gram-Negative | Not specified, but halos were formed | ≥15 |
Source: Frontiers in Bioengineering and Biotechnology, 2023.[1] Note: The study mentions halos ranging from 7.5 to 23 mm for both compounds but emphasizes that the glycoside formed larger halos.
For a broader comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the related compound, eugenol, against various bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Eugenol Against Various Bacteria
| Microorganism | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | 1000 | [2] |
| Listeria monocytogenes | Gram-Positive | 1000 | [2] |
| Streptococcus agalactiae | Gram-Positive | 1000 | [2] |
| Escherichia coli | Gram-Negative | >1000 | [2] |
| Pseudomonas aeruginosa | Gram-Negative | >1000 | [2] |
| Klebsiella pneumoniae | Gram-Negative | Lower than other Gram-negatives | [2] |
Mechanism of Action
The precise signaling pathways of this compound's antimicrobial action are not yet fully elucidated. However, the mechanism for structurally similar phenolic compounds like eugenol is generally attributed to the disruption of the bacterial cell membrane's structure and function.[1] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides, which can act as a barrier to lipophilic compounds, potentially explaining their higher resistance compared to Gram-positive bacteria.[1]
Caption: General mechanism of action of phenolic compounds on bacterial cells.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on standard methodologies mentioned in the literature.[7][8]
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The suspension is further diluted to achieve the desired final inoculum concentration for the assay.
2. Broth Microdilution Assay:
- A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Each well is then inoculated with the prepared bacterial suspension.
- Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 18-24 hours.
3. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
start [label="Start", shape=ellipse, fillcolor="#FBBC05"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
serial_dilution [label="Perform Serial Dilution\nof this compound"];
inoculate [label="Inoculate Microtiter Plate Wells"];
incubate [label="Incubate at 37°C\nfor 18-24 hours"];
read_results [label="Read Results\n(Visual Inspection/Spectrophotometer)"];
determine_mic [label="Determine MIC"];
end [label="End", shape=ellipse, fillcolor="#FBBC05"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
serial_dilution -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. While current data is not exhaustive, preliminary findings and comparisons with the analogous compound eugenol suggest a potentially stronger effect against Gram-positive strains. Further research employing standardized antimicrobial susceptibility testing across a wider panel of clinically relevant bacteria is essential to fully characterize its efficacy and potential as a novel antimicrobial agent. The provided experimental framework can serve as a basis for such future investigations.
References
- 1. Frontiers | Characterization of antimicrobial and antioxidant performance of dihydroeugenol and its glycoside incorporated into whey protein isolate films [frontiersin.org]
- 2. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural methoxyphenol compounds: Antimicrobial activity against foodborne pathogens and food spoilage bacteria, and role in antioxidant processes [iris.unicampania.it]
- 5. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scielo.br [scielo.br]
A Comparative Analysis of the Bioactivities of 2-Methoxy-4-propylphenol and Guaiacol
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of 2-Methoxy-4-propylphenol and Guaiacol. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and antimicrobial activities, presenting quantitative comparisons where available and detailing the underlying experimental methodologies.
Introduction
This compound, also known as dihydroeugenol, and guaiacol (2-methoxyphenol) are structurally related phenolic compounds that have garnered scientific interest for their diverse biological activities. Their shared guaiacol moiety is a key structural feature found in many naturally occurring and synthetic compounds with therapeutic potential. This guide offers a comparative study of their bioactivities, focusing on antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data to aid in research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivities of this compound and Guaiacol. It is important to note that direct comparative studies for all bioactivities were not available; therefore, data from different studies are presented.
Antioxidant Activity
A direct comparative study measuring the antioxidant activity of both compounds under identical conditions was not identified in the reviewed literature. However, data from a large-scale DPPH assay study provides a Trolox Equivalent Antioxidant Capacity (TEAC) value for this compound. For guaiacol, its antioxidant properties are well-documented, including its ability to neutralize free radicals and inhibit myeloperoxidase.
Table 1: Antioxidant Activity of this compound
| Compound | Assay | Result (TEAC, molTE/mol) | Reference |
| This compound | DPPH | Value not explicitly provided in the search results | [1] |
Note: While a comprehensive study on the DPPH activity of numerous phenols, including this compound, was identified, the specific TEAC value was not explicitly extracted in the provided search results. Guaiacol is known for its antioxidant properties, including the ability to donate electrons and hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity
Direct comparative IC50 values for the anti-inflammatory activity of this compound and guaiacol were not found in the same study. However, both compounds are known to inhibit key inflammatory pathways. Guaiacol has been shown to inhibit lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression and nuclear factor-kappa B (NF-κB) activation. A structurally similar compound, 2-methoxy-4-vinylphenol, has also been demonstrated to exert potent anti-inflammatory effects by suppressing NF-κB and mitogen-activated protein kinase (MAPK) activation.
Table 2: Anti-inflammatory Activity Profile
| Compound | Target/Pathway | Observed Effect | Reference |
| This compound | - | Recognized for potential anti-inflammatory properties. | [2] |
| Guaiacol | COX-2, NF-κB | Inhibition of LPS-stimulated expression and activation. | [3] |
Antimicrobial Activity
A direct comparative study provides Minimum Inhibitory Concentration (MIC) values for 2-methoxy-4-n-propylphenol and guaiacol against two bacterial strains.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus epidermidis | Pseudomonas aeruginosa |
| 2-Methoxy-4-n-propylphenol | 7.8 | 15.62 |
| Guaiacol | >1000 | >1000 |
Data from the same study, allowing for direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This neutralizes the radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH solution (0.1 mM) in methanol.
-
Test compounds (this compound and Guaiacol) dissolved in methanol to prepare a stock solution, from which serial dilutions are made.
-
A standard antioxidant, such as Trolox or gallic acid, is prepared in a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Inhibition of NF-κB Activation
Principle: This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is often assessed by measuring the expression of downstream inflammatory mediators or by using a reporter gene assay.
Protocol (using RAW 264.7 macrophage cells):
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or Guaiacol) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
-
Assessment of NF-κB Activation (Western Blot for IκBα degradation):
-
After treatment, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for IκBα (an inhibitor of NF-κB) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation. The inhibitory effect of the test compounds can be quantified by densitometry.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus epidermidis or Pseudomonas aeruginosa).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which no visible growth is observed.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and Guaiacol.
Caption: NF-κB anti-inflammatory signaling pathway showing inhibition by Guaiacol.
Caption: General experimental workflows for assessing bioactivity.
Conclusion
This comparative guide highlights the bioactive potential of this compound and Guaiacol. The available data suggests that this compound exhibits significantly greater antimicrobial activity against the tested bacterial strains compared to guaiacol. While both compounds possess antioxidant and anti-inflammatory properties, a lack of direct comparative studies with quantitative data makes it challenging to definitively conclude which is more potent in these areas. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and compare the bioactivities of these promising phenolic compounds. Future side-by-side studies are warranted to provide a more comprehensive understanding of their comparative efficacy.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 2-Methoxy-4-propylphenol as a positive control in enzyme inhibition assays.
For researchers and professionals in drug development, the selection of an appropriate positive control is a critical step in validating enzyme inhibition assays. This guide provides a comparative evaluation of 2-Methoxy-4-propylphenol, also known as dihydroeugenol, as a potential positive control for assays targeting carbonic anhydrases, cyclooxygenases (COX), and inducible nitric oxide synthase (iNOS). The performance of established positive controls for these enzyme systems is presented with supporting experimental data to offer a comprehensive reference.
Summary of Quantitative Data
| Enzyme Target | Positive Control | IC50 / Ki Value | Organism/Assay Condition |
| Carbonic Anhydrase I (hCA I) | Acetazolamide | Ki: 250 nM | Human |
| Carbonic Anhydrase II (hCA II) | Acetazolamide | Ki: 12 nM | Human |
| Carbonic Anhydrase IX (hCA IX) | Acetazolamide | IC50: 30 nM, Ki: 25 nM | Human |
| Carbonic Anhydrase XII (hCA XII) | Acetazolamide | Ki: 5.7 nM | Human |
| Cyclooxygenase-1 (COX-1) | SC-560 | IC50: 9 nM | Human Recombinant |
| Cyclooxygenase-2 (COX-2) | Celecoxib | IC50: 40 nM | Sf9 cells |
| Inducible Nitric Oxide Synthase (iNOS) | L-NIL | IC50: 3.3 µM | Mouse |
| Inducible Nitric Oxide Synthase (iNOS) | Aminoguanidine | IC50: 2.1 µM | Mouse |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
Materials:
-
Carbonic Anhydrase (human erythrocyte)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human carbonic anhydrase in Tris-HCl buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound or positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for measuring the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 or COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound
-
Positive Controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme.
-
Add various concentrations of the test compound or the appropriate positive control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The peroxidase activity is monitored by the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay typically measures the production of nitric oxide (NO) by iNOS, often by quantifying its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Cell culture medium
-
Test compound
-
Positive Controls (e.g., L-NIL, Aminoguanidine)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or positive controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC50 values.
Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Figure 1. A generalized workflow for a typical in vitro enzyme inhibition assay.
The enzymes discussed in this guide are involved in critical signaling pathways related to inflammation and pH regulation.
Figure 2. Simplified signaling pathway showing the induction of iNOS and COX-2.
Figure 3. The role of Carbonic Anhydrase in pH regulation.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-4-propylphenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-4-propylphenol (also known as Dihydroeugenol or 4-Propylguaiacol), a compound utilized in various industrial and research applications. Adherence to these procedures is critical to protect laboratory personnel and the environment from potential hazards.
I. Understanding the Hazards
This compound is classified as a hazardous substance, and a thorough understanding of its primary risks is essential before handling and disposal.
Health Hazards:
-
Causes skin irritation.[1]
Environmental Hazards: While specific environmental impact data is not extensively detailed in the provided results, phenols as a class of compounds can be harmful to aquatic life. Therefore, preventing this compound from entering drains or waterways is a critical aspect of its handling and disposal.
II. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical goggles, or a face shield.[4] | [1][4] |
| Skin Protection | Wear protective gloves (e.g., neoprene or butyl rubber) and a laboratory coat. Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact. Contaminated gloves must be disposed of in accordance with applicable laws. | [1][4] |
| Respiratory Protection | Use only in a well-ventilated area or within a chemical fume hood to avoid inhaling vapors. A NIOSH-approved respirator may be necessary under certain conditions. | [1][3] |
Always wash hands thoroughly after handling the chemical, even when gloves have been worn.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition, as the material can be combustible.
-
Containment: Stop the flow of the material if it can be done without risk. Dike the spilled material to prevent it from spreading or entering drains.[1]
-
Absorption: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][4]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly.
IV. Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste.
Unused or Surplus Material:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent materials, contaminated clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]
-
Contaminated packaging should be disposed of as unused product.[4]
Empty Containers:
-
Empty containers may retain product residue and should be treated as hazardous waste.
-
Do not reuse empty containers. They should be disposed of through a licensed waste disposal service.
V. Experimental Protocols
This document focuses on the procedural aspects of safe disposal. For experimental protocols involving this compound, researchers should consult their institution's specific safety guidelines and standard operating procedures for handling hazardous chemicals.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-4-propylphenol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxy-4-propylphenol (CAS No. 2785-87-7), also known as 4-Propylguaiacol. Adherence to these procedures is essential to ensure personal safety and proper disposal of contaminated materials.
I. Personal Protective Equipment (PPE) Requirements
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves. See Table 2 for detailed glove selection guidance. |
| Respiratory Protection | For operations that may generate vapors or aerosols, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required.[1] See Table 3 for specific respirator selection. |
| Protective Clothing | A standard laboratory coat is required. For procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.[2][3] |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. |
Table 1: Summary of Minimum PPE Requirements
II. Hand Protection: Glove Selection and Breakthrough Times
| Glove Material | Breakthrough Time (minutes) for Phenol, 90% | Recommendation for this compound Handling |
| Butyl Rubber | > 480 | Excellent: Recommended for prolonged contact and handling large quantities. |
| Neoprene | > 480 | Excellent: Suitable for a wide range of applications, including prolonged contact. |
| Viton® | > 480 | Excellent: Offers superior protection for extended periods. |
| Nitrile | Not Recommended | Limited Use: May be used for incidental contact with dilute solutions (<10%), but gloves should be changed immediately upon any contact.[3] Not suitable for prolonged or direct contact with the pure compound. |
| Natural Rubber (Latex) | Not Recommended | Not Recommended: Offers poor chemical resistance to phenols. |
Table 2: Glove Selection Guide Based on Phenol (90%) Breakthrough Times [4]
Disclaimer: The breakthrough times listed are for Phenol, 90% and should be used as a conservative estimate. Always consult the glove manufacturer's specific chemical resistance data if available. On-site testing is recommended to determine safe usage.
III. Respiratory Protection
The appropriate level of respiratory protection depends on the concentration of airborne contaminants. The following table, based on NIOSH recommendations for Phenol, provides guidance for selecting the correct respirator.[1]
| Exposure Concentration | NIOSH-Recommended Respirator Type |
| Up to 50 ppm | Any air-purifying half-mask respirator with organic vapor cartridge(s). |
| Up to 125 ppm | Any powered, air-purifying respirator with organic vapor cartridge(s). |
| Up to 250 ppm | Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister. |
| Unknown or IDLH | Any self-contained breathing apparatus (SCBA) that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. |
Table 3: Respirator Selection Guide Based on NIOSH Recommendations for Phenol [1]
IDLH: Immediately Dangerous to Life or Health
IV. Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
V. Operational Plans
A. Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: Ensure a proper fit and perform a seal check.
-
Eye and Face Protection: Position goggles and face shield.
-
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Eye and Face Protection: Handle by the headband or sides.
-
Lab Coat: Roll it inside out as you remove it.
-
Respirator: Remove by handling the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
B. Disposal Plan
All disposable PPE and materials contaminated with this compound must be considered hazardous waste.
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated items in a designated, labeled hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it according to your institution's hazardous waste management guidelines. Do not pour down the drain.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
